PF-06726304

Catalog No.
S539198
CAS No.
M.F
C22H21Cl2N3O3
M. Wt
446.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06726304

Product Name

PF-06726304

IUPAC Name

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

Molecular Formula

C22H21Cl2N3O3

Molecular Weight

446.3 g/mol

InChI

InChI=1S/C22H21Cl2N3O3/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4/h7-8H,5-6,9H2,1-4H3,(H,25,28)

InChI Key

PDKDOPJQPKXNCT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C

solubility

Soluble in DMSO

Synonyms

PF-06726304; PF 06726304; PF06726304; PF-6726304; PF 6726304; PF6726304.

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C

The exact mass of the compound 5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one is 445.096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06726304 EZH2 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

PF-06726304 is characterized as a highly selective small-molecule inhibitor that targets the catalytic activity of the Enhancer of Zeste Homolog 2 (EZH2) protein, which is the enzymatic subunit of the Polycomb Repressive Complex 2 (PRC2) [1].

Property Detail
Molecular Weight 446.33 g/mol [2]
Chemical Formula C₂₂H₂₁Cl₂N₃O₃ [2]
Primary Target EZH2 (wild-type) [2]
Mechanism Competitive inhibition of the EZH2 methyltransferase activity [1]

The core function of EZH2 within the PRC2 complex is to catalyze the addition of methyl groups to histone H3 at lysine 27 (H3K27) [3] [4]. This methylation, particularly the trimethylated form (H3K27me3), is an epigenetic mark associated with gene silencing. By inhibiting EZH2, this compound prevents the deposition of this repressive mark, leading to the de-repression of target genes, including tumor suppressor genes [3].

Biochemical and Cellular Potency Data

The following table summarizes the key quantitative data that establishes the potency of this compound.

Parameter Value Context / Assay
Ki (EZH2 wild-type) 0.7 nM Cell-free biochemical assay [2]
Ki (EZH2 Y641N) 3 nM Cell-free biochemical assay (common gain-of-function mutant) [2]
IC50 (H3K27me3 reduction) 15 nM Cellular assay in Karpas-422 cells (DLBCL line) [2]

This data demonstrates that this compound is a highly potent inhibitor of both wild-type and a frequently mutated form of EZH2, and it effectively reduces the levels of the H3K27me3 mark in cells at low nanomolar concentrations [2].

In Vitro Experimental Data and Protocol

This compound was evaluated in diffuse large B-cell lymphoma (DLBCL) models, which often harbor EZH2 mutations.

  • Cell Line Used: Karpas-422 (a DLBCL cell line) [2].
  • Key Findings: The inhibitor displayed potent anti-proliferative effects in a 72-hour assay. The reduction of H3K27me3 levels, a direct marker of target engagement, was confirmed via a specialized ELISA protocol [2].

The detailed methodology for measuring cellular H3K27me3 levels is outlined below.

G Start Plate Karpas-422 cells A Incubate with This compound (72h) Start->A B Cell Lysis (Acid Extraction) A->B C Transfer Lysate to ELISA Plate B->C D Incubate with Primary Antibody (Biotinylated anti-H3K27me3) C->D E Incubate with Secondary Antibody (HRP-linked) D->E F Add TMB Substrate (Colorimetric Reaction) E->F G Stop Reaction & Measure Signal F->G

Experimental workflow for quantifying H3K27me3 levels in cells after inhibitor treatment [2].

In Vivo Efficacy and Protocol

This compound showed promising activity in animal models of cancer [2].

  • Animal Model: Female SCID beige mice bearing diffuse large B-cell lymphoma Karpas-422 tumors [2].
  • Dosing: Administered orally at doses of 30, 100, and 300 mg/kg [2].
  • Key Results: The compound demonstrated robust, dose-dependent antitumor growth activity. Furthermore, analysis of tumor samples confirmed on-target pharmacodynamic effects, evidenced by the de-repression of EZH2 target genes [2].

EZH2 Inhibitor Context and Development Status

This compound is one of many investigational compounds targeting EZH2 [1]. It's important to distinguish it from other inhibitors:

  • It is a selective catalytic inhibitor, competing with the SAM cofactor in the SET domain of EZH2 [1].
  • As of the reviewed literature, this compound appears to be in the preclinical research stage. It is not yet an FDA-approved drug, unlike Tazemetostat, which is the first EZH2 inhibitor approved for clinical use [1].

A significant challenge in the field is that certain cancers are resistant to enzymatic inhibitors like this compound due to EZH2's non-catalytic, transcriptional functions [5]. This has spurred the development of new strategies, such as EZH2 degraders (e.g., PROTACs), which physically remove the EZH2 protein from the cell, potentially overcoming some resistance mechanisms [1] [5].

Key Insights Summary

  • High Potency and Selectivity: this compound is a highly potent and selective inhibitor of EZH2's methyltransferase activity, with low nanomolar Ki and IC50 values [2].
  • Confirmed On-Target Activity: It effectively reduces H3K27me3 levels in cells and shows anti-proliferative effects in EZH2-dependent lymphoma models [2].
  • In Vivo Efficacy: The inhibitor exhibits dose-dependent antitumor activity in mouse xenograft models, accompanied by on-target gene de-repression [2].
  • Research Context: It represents a well-characterized preclinical tool compound, highlighting both the promise and limitations (potential for resistance) of catalytic EZH2 inhibition [1] [5].

References

EZH2 Background and Inhibitor Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

To understand how PF-06726304 works, it's helpful to know its target and mechanism.

  • EZH2's Role in Cancer: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to add methyl groups to histone H3 at lysine 27 (H3K27me3), an epigenetic mark that silences genes, including critical tumor suppressor genes [1] [2]. EZH2 is overexpressed or mutated in a wide range of cancers, and its activity is linked to cancer cell proliferation, metastasis, and poor patient outcomes [1] [2] [3].
  • Mechanism of Inhibition: this compound is a highly potent, S-Adenosyl Methionine (SAM)-competitive inhibitor [4] [5]. It binds to the SET domain of EZH2, competing with the natural cofactor SAM and preventing the transfer of a methyl group to the H3K27 residue [2]. This inhibition leads to a global reduction of H3K27me3 levels, which in turn de-represses silenced tumor suppressor genes and inhibits the growth of cancer cells [1] [6].

The following diagram illustrates the mechanism of action of this compound and its functional consequences.

G SAM SAM Cofactor EZH2 EZH2 (PRC2 Complex) SAM->EZH2 Binds H3K27 Histone H3 (Lys27) EZH2->H3K27 Methylates H3K27me3 H3K27me3 Mark (Gene Silencing) H3K27->H3K27me3 GeneSilence Tumor Suppressor Gene Silenced H3K27me3->GeneSilence PF This compound PF->EZH2 Competes with SAM GeneOn Tumor Suppressor Gene Expressed PF->GeneOn Leads to

Experimental Data and Research Protocols

This compound has demonstrated robust activity in both cellular and animal models of cancer.

In Vitro and In Vivo Efficacy

Research shows that this compound is effective at blocking EZH2 function and cancer cell growth.

  • In Vitro Models: In the Karpas-422 diffuse large B-cell lymphoma (DLBCL) cell line, this compound potently reduced H3K27me3 levels (IC₅₀ = 15 nM) and inhibited cell proliferation (IC₅₀ = 25 nM) [6] [7].
  • In Vivo Models: In female SCID beige mice bearing Karpas-422 xenograft tumors, oral administration of this compound (at doses of 200 and 300 mg/kg, twice daily for 20 days) resulted in significant tumor growth inhibition and a corresponding reduction in intratumoral H3K27me3 levels, confirming its on-target activity [6] [7].
Key Experimental Workflows

The tables below detail common experimental protocols used to evaluate this compound's activity.

Table: In Vitro Cell Proliferation & H3K27me3 Reduction Assay (Karpas-422 Cells) [6]

Step Description
1. Cell Plating Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells/well in 100 µL of medium.
2. Compound Addition After 2-3 hours, add serially diluted this compound in medium (0.5% DMSO final).
3. Incubation Incubate cells with compound for 72 hours at 37°C and 5% CO₂.
4. Analysis (Proliferation) For cell growth, measure viability using a reagent like Alamar Blue after 96 hours.
5. Analysis (H3K27me3) For biochemical analysis, lyse cells and measure H3K27me3 levels via ELISA.

Table: In Vivo Efficacy Study (Karpas-422 Xenograft Model) [6] [7]

Component Detail
Animal Model Female SCID beige mice (6-8 weeks old) with subcutaneous Karpas-422 tumors.
Dosing 200 and 300 mg/kg, administered orally (BID - twice a day).
Duration 20 days.
Endpoint Measurements Tumor volume measurement and intratumoral H3K27me3 level analysis.

Research Context and Development Status

This compound is one of many investigational compounds targeting EZH2.

  • A Tool for Research: this compound is characterized as a highly potent and selective inhibitor and has been used in research to probe the biology of EZH2 and the PRC2 complex [4] [7] [5]. A comparative study of EZH2 inhibitors noted that this compound, along with several others, effectively reduced cellular H3K27me3 levels and could stimulate osteoblast (bone cell) differentiation, demonstrating its functional utility in non-cancer research contexts as well [8].
  • The Landscape of EZH2 Inhibitors: The development of EZH2 inhibitors is a active field in oncology [2]. While Tazemetostat was the first EZH2 inhibitor approved by the FDA for specific cancers, research into next-generation inhibitors and combination therapies continues [2]. This compound represents a potent candidate from this drug discovery efforts. According to database information, its highest development phase is listed as "Pending" [9].

References

Solubility Data for PF-06726304 and Its Acetate Salt

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the available solubility information for your reference.

Compound Form Solubility in DMSO Molecular Weight Source
PF-06726304 (Free base) ~10 mg/mL (22.4 mM) [1] 446.33 g/mol [1] Selleckchem [1]
This compound (Free base) ≥15 mg/mL (~33.61 mM) [2] 446.33 g/mol [2] InvivoChem [2]
This compound (Free base) 20 mg/mL [3] Information not specified Sigma-Aldrich [3]
This compound Acetate 100 mM [4] [5] 506.38 g/mol [4] [5] Tocris Bioscience [4] [5]

The variation in reported solubility for the free base highlights the importance of consulting the Certificate of Analysis (CoA) for your specific product batch. The acetate salt form offers significantly higher solubility, which can be advantageous for preparing stock solutions [4] [5].

Experimental Context and Workflow

This compound is a potent, SAM-competitive inhibitor of the EZH2 methyltransferase, with a Ki of 0.7 nM for the wild-type enzyme [1] [2] [4]. It is used in biochemical and cellular assays to study EZH2's role in gene regulation and cancer.

A typical in vitro cell research workflow using this compound can be visualized as follows:

Start Prepare Compound Stock A Dilute in Growth Medium Start->A Serial Dilution B Add to Cell Culture (e.g., Karpas-422 cells) A->B C Incubate (72 hours, 37°C, 5% CO₂) B->C D Cell Lysis and Analysis (e.g., H3K27me3 ELISA) C->D E Measure Antiproliferative and On-Target Effects D->E

Key methodological details from the literature include:

  • Cell Line: The diffuse large B-cell lymphoma line Karpas-422 (carrying wild-type EZH2) is a common model [1] [2].
  • Concentration & Incubation: Cells are treated with a serial dilution of the compound for 72 hours. The half-maximal inhibitory concentration (IC₅₀) for reducing H3K27me3 levels is approximately 15 nM, and for cell proliferation, it is about 25 nM [1] [2].
  • Analysis: Post-incubation, cells are lysed, and target engagement is confirmed by measuring global H3K27me3 levels via ELISA [1].

Practical Notes for Researchers

  • Solution Preparation: When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO to prevent moisture absorption, which can affect solubility and compound stability [1].
  • In Vivo Formulations: For animal studies, the compound is typically formulated as a homogeneous suspension. One common method uses a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, added in sequence [2].
  • Storage: For long-term stability, store the powder at -20°C. Once dissolved in DMSO, aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles [2].

References

PF-06726304 SAM-competitive inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Activity

The table below summarizes the key inhibitory and cellular activity data for PF-06726304.

Parameter Description Value
Molecular Weight Base compound 446.33 g/mol [1] [2] [3]
Molecular Weight Acetate salt 506.38 g/mol [4] [5] [6]
Purity Typically offered as >97% [4] [2] [5]
Biochemical Potency (Ki) EZH2 (wild-type) 0.7 nM [1] [3] [6]
Biochemical Potency (Ki) EZH2 (Y641N mutant) 3.0 nM [1] [3] [6]
Cellular Potency (IC₅₀) Reduction of H3K27me3 in Karpas-422 cells 15 nM [1] [2] [3]
Cellular Potency (IC₅₀) Anti-proliferation in Karpas-422 cells 25 nM [2] [3] [6]

Experimental Protocols

Here are detailed methodologies for key experiments demonstrating the efficacy of this compound.

In Vitro: Cell Proliferation and H3K27me3 Reduction Assay

This protocol is used to determine the compound's effect on cell growth and histone methylation in Karpas-422 cells (a non-Hodgkin's lymphoma cell line) [1].

  • Cell Line: Karpas-422 [1].
  • Cell Plating: Plate cells in 96-well plates at a density of 2,500 cells per well in 100 μL of complete medium [1].
  • Compound Treatment:
    • Prepare an 11-point, 1:3 serial dilution of this compound in 100% DMSO.
    • Further dilute the compound in growth medium and add 25 μL to each well of the cell plate. The final DMSO concentration should not exceed 0.5% [1].
  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂ [1].
  • Cell Lysis and H3K27me3 Measurement (ELISA):
    • After incubation, centrifuge plates and remove the medium.
    • Add acid-extraction solution to lyse cells and shake for 50 minutes at 4°C.
    • Neutralize the lysates and transfer to ELISA plates.
    • Incubate with a primary anti-H3K27me3 antibody, followed by a horseradish peroxidase (HRP)-linked secondary antibody.
    • Develop the assay using TMB substrate and measure the signal [1].
  • Viability Measurement: As an endpoint for the proliferation assay, cell viability can be measured using a resazurin or Alamar blue assay after 72-96 hours of incubation [3].
In Vivo: Efficacy Study in Xenograft Model

This protocol evaluates the antitumor activity of this compound in a mouse model [1] [2] [3].

  • Animal Model: Female Scid beige mice (6-8 weeks old) with subcutaneous Karpas-422 xenografts [1] [2].
  • Dosage and Administration:
    • Dose: 200 mg/kg and 300 mg/kg [2] [3].
    • Route: Oral administration (gavage) [1].
    • Schedule: Twice daily (BID) for 20 days [1] [2] [3].
  • Efficacy Endpoints:
    • Measure tumor volume regularly to assess growth inhibition.
    • At the end of the study, analyze tumor samples for intratumoral H3K27me3 levels to confirm target engagement [4] [5].

Mechanism of Action and Therapeutic Relevance

This compound acts by competitively inhibiting the S-adenosylmethionine (SAM) binding site on EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [4] [5]. EZH2 is frequently overexpressed in cancers and is identified as a key therapeutic target in cancer stem cells (CSCs) across various sarcoma subtypes [7]. The following diagram illustrates the core mechanism and therapeutic impact of EZH2 inhibition.

G SAM S-adenosylmethionine (SAM) EZH2 EZH2 (PRC2 Complex) SAM->EZH2  Normal Substrate H3K27me3 H3K27me3 Repressive Mark EZH2->H3K27me3  Methylation Reaction H3K27 Histone H3 (Lys27) H3K27->H3K27me3 GeneSilencing Gene Silencing H3K27me3->GeneSilencing PF This compound Inhibitor PF->EZH2 Competes for SAM site

This compound competes with SAM for the EZH2 binding site, preventing histone methylation and subsequent gene silencing. This mechanism ablates cancer stem cell populations and inhibits tumor growth [7].

Formulation and Solubility

For practical use in experiments, here is the solubility data and a common in vivo formulation.

  • Solubility for In Vitro Studies:
    • DMSO: 10-15 mg/mL (approx. 22.4-33.6 mM) [1] [2]. Note that moisture-absorbing DMSO may reduce solubility [1].
    • Ethanol: 22 mg/mL [1].
    • Water: Insoluble [1] [2].
  • In Vivo Formulation (Example for a clear solution) [2] [3]:
    • Components: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
    • Preparation Sequence:
      • Prepare a 10.0 mg/mL stock solution of this compound in DMSO.
      • Add 100 μL of the stock to 400 μL of PEG300 and mix evenly.
      • Add 50 μL of Tween-80 to the mixture and mix evenly.
      • Finally, add 450 μL of saline to adjust the volume to 1 mL.

References

PF-06726304 histone methyltransferase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

PF-06726304 is recognized in scientific literature as a potent, selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1] [2].

The table below summarizes its key biochemical and physicochemical properties:

Property Category Details
Primary Target & Role EZH2 (catalytic subunit of PRC2); Histone Methyltransferase inhibitor [3] [4]
Mechanism of Action Competes with the cofactor S-adenosyl-methionine (SAM) to directly bind the SET domain of EZH2, inhibiting its methyltransferase activity and reducing H3K27me3 levels [1].
Reported Potency (Ki) Wild-Type EZH2: 0.7 nM; EZH2 Y641N Mutant: 3.0 nM [3] [4]
Cellular Activity (IC50) Inhibition of H3K27me3 in Karpas-422 cells: 15 nM; Anti-proliferation in Karpas-422 cells: 25 nM [3] [4]
Molecular Formula & Weight C₂₂H₂₁Cl₂N₃O₃; 446.33 g/mol [3] [4]
CAS Number 1616287-82-1 [3] [4]

Experimental Data & Research Findings

In Vitro and In Vivo Efficacy

This compound has demonstrated robust activity in both cellular and animal models.

  • In Vitro: The compound reduces H3K27me3 levels and exerts anti-proliferative effects in cell lines such as the diffuse large B-cell lymphoma (DLBCL) Karpas-422 model [3] [4].
  • In Vivo: Oral administration of this compound (dosed twice daily/BID) showed dose-dependent antitumor activity in a Karpas-422 xenograft model in mice. Doses of 200 and 300 mg/kg over 20 days significantly inhibited tumor growth and induced modulation of target genes [3] [4].
Detailed In Vitro Cell Protocol

The methodology for assessing cellular H3K27me3 inhibition is outlined below [3]:

G Start Plate Karpas-422 cells A Incubate with This compound serial dilutions (72 hours, 37°C, 5% CO₂) Start->A B Cell Lysis and Acid Extraction A->B C Transfer Lysate to ELISA Plate B->C D Incubate with Primary Detection Antibody (2.5 hours, RT) C->D E Incubate with HRP-linked Secondary Antibody (1 hour, RT) D->E F Add TMB Substrate (5 min, dark) E->F End Stop Reaction & Measure Signal F->End

Workflow for measuring H3K27me3 inhibition in cells via ELISA.

Key steps include:

  • Cell Culture: Karpas-422 cells are plated and treated with compound dilutions for 72 hours [3].
  • Cell Lysis & Assay: Cells are lysed, and histone proteins are acid-extracted. Lysates are neutralized and transferred to an ELISA plate for analysis with H3K27me3-specific antibodies [3].

EZH2 Inhibition in Cancer Research Context

EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional silencing of genes, including tumor suppressors [2]. Inhibition of EZH2 can therefore reverse this silencing.

G EZH2 EZH2 (PRC2 Complex) H3K27me3 H3K27me3 Mark EZH2->H3K27me3 Catalyzes Silence Gene Silencing (Tumor Suppressors) H3K27me3->Silence Leads to Inhibitor This compound Inhibitor->EZH2 Inhibits Activation Gene Re-expression Inhibitor->Activation Promotes

Simplified pathway of EZH2 function and this compound inhibition mechanism.

EZH2 is a target of significant interest in oncology. The first EZH2 inhibitor, Tazemetostat, received FDA approval for specific cancers, validating EZH2 as a therapeutic target [5] [1]. This compound is part of this broader class of investigational compounds.

Recent studies highlight EZH2's role in cancer stem cells (CSCs) and therapy resistance. Research in sarcoma models shows EZH2 is enriched in CSCs, and its inhibition can reduce this population and sensitize cells to chemotherapy [6]. This positions EZH2 inhibitors as promising agents for overcoming drug resistance [7].

Formulation and Handling Notes

For laboratory research, consider these practical aspects [3] [4]:

  • Solubility: Soluble in DMSO (≥10 mg/mL). Note that moisture-absorbing DMSO can reduce solubility.
  • In Vivo Formulation: For animal studies, can be prepared as a homogeneous suspension using vehicles like 0.5% carboxymethylcellulose sodium salt (CMC-Na).

References

Quantitative Biochemical & Cellular Data

Author: Smolecule Technical Support Team. Date: February 2026

The core biochemical potency of PF-06726304 is demonstrated by its low nanomolar and sub-nanomolar inhibition constants (Ki) against EZH2.

Parameter Value Unit Context / Assay
Ki (EZH2, wild-type) 0.7 [1] [2] nM (nmol/L) Cell-free biochemical assay
Ki (EZH2, Y641N mutant) 3.0 [1] [2] nM (nmol/L) Cell-free biochemical assay
IC₅₀ (H3K27me3 in cells) 15 [1] [2] nM (nmol/L) Karpas-422 cell line
IC₅₀ (Cell Proliferation) 25 [1] [2] nM (nmol/L) Karpas-422 cell line (72 hr)

In Vivo Efficacy & Pharmacodynamics

This compound has shown robust antitumor activity in animal models, confirming its on-target effect.

Parameter Details
Animal Model Female Scid beige mice with Karpas-422 xenografts (a Diffuse Large B-Cell Lymphoma model) [1] [2].
Dosing & Efficacy Oral administration (BID) at 200 and 300 mg/kg for 20 days resulted in significant tumor growth inhibition [1] [2].
Pharmacodynamic Effect Dose-dependent de-repression of EZH2 target genes and reduction of intratumoral H3K27me3 levels, confirming on-target activity [1] [2].

Detailed Experimental Protocols

The following are key experimental methods used to generate the data for this compound.

In Vitro H3K27me3 Reduction Assay (Cell-based ELISA)

This protocol details how the IC₅₀ value for H3K27me3 reduction in Karpas-422 cells was determined [1].

  • Cell Plating: Plate Karpas-422 cells in a 96-well plate at a density of 2,500 cells/well in 100 μL of complete medium.
  • Compound Treatment: After a 2-3 hour pre-incubation, add 25 μL of serially diluted this compound in growth medium to the cell plates. The final DMSO concentration should not exceed 0.5%.
  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
  • Cell Lysis: Centrifuge the plates, remove the medium, and add 100 μL of acid-extraction solution to each well to lyse the cells. Shake for 50 minutes at 4°C.
  • Neutralization: Add 38 μL of neutralization buffer to each well. Lysates can be frozen at -80°C.
  • ELISA Detection: Transfer cell lysates to an ELISA plate. Incubate with a primary antibody against trimethylated Histone H3K27, followed by a horseradish peroxidase (HRP)-linked secondary antibody.
  • Signal Development & Readout: Add TMB substrate reagent. After 5 minutes, stop the reaction with a stop solution and measure the signal. The IC₅₀ is calculated from the dose-response curve [1].
In Vivo Efficacy Study Protocol

This describes the key in vivo experiment that demonstrated the compound's efficacy [1].

  • Model Establishment: Implant Diffuse Large B-cell Lymphoma Karpas-422 cells subcutaneously into female Scid beige mice (6-8 weeks old).
  • Dosing Regimen: Once tumors are established, administer this compound orally, twice daily (BID), at doses of 30, 100, and 300 mg/kg for 20 days.
  • Monitoring: Monitor tumor volumes regularly to assess the compound's effect on tumor growth inhibition compared to a control group.
  • Analysis: At the end of the study, analyze tumor tissues to confirm a reduction in H3K27me3 levels, verifying target engagement [1].

EZH2 Role and Inhibitor Mechanism

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily silences gene expression by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) [3]. This compound acts as a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor, blocking the methyltransferase activity of EZH2 [4]. This inhibition leads to a global reduction of H3K27me3, which de-represses tumor suppressor genes and other genes that halt cell proliferation, thereby exerting an anti-tumor effect [3] [1].

EZH2 interacts with several key intracellular signaling pathways. The following diagram illustrates these interactions and the logical placement of EZH2 inhibition as a therapeutic strategy.

G EZH2_Inhibitor This compound (EZH2 Inhibitor) PRC2 PRC2 Complex EZH2_Inhibitor->PRC2 Inhibits H3K27me3 H3K27me3 Mark PRC2->H3K27me3 Gene_Silencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->Gene_Silencing Cell_Proliferation Uncontrolled Cell Proliferation Gene_Silencing->Cell_Proliferation SignalingPathways Key Signaling Pathways (Wnt/β-Catenin, PI3K/Akt, MEK/ERK, Notch) SignalingPathways->PRC2 Regulate & are Regulated by

EZH2 interacts with key cancer pathways; inhibition de-represses silenced genes [3].

Comparative Research Context

A 2021 study screened eight different EZH2 inhibitors for their effects on osteoblast differentiation. It was found that This compound, along with others like GSK126 and EPZ-6438, effectively reduced cellular H3K27me3 levels and accelerated bone cell differentiation at concentrations below cytotoxic levels (1-10 μM) [5]. This suggests that the utility of this compound may extend beyond oncology, warranting further investigation in other disease contexts.

References

Biochemical & Cellular Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data for PF-06726304:

Parameter Value / Description
Primary Target Enhancer of Zeste Homolog 2 (EZH2), wild-type and mutant (e.g., Y641N) [1]
Mechanism Highly potent, SAM-competitive inhibitor of EZH2 lysine methyltransferase activity [2] [3]

| Biochemical Potency (IC₅₀/Kᵢ) | • EZH2 (wild-type): IC₅₀ = 0.7 nM (Ki = 0.7 nM) [3] [1]EZH2 (Y641N): Ki = 3 nM [1] | | Cellular Potency (IC₅₀) | • Reduction of H3K27me3: IC₅₀ = 15 nM in Karpas-422 cells (non-Hodgkin's lymphoma) [1] | | Antiproliferative Activity | Inhibits proliferation of Karpas-422 cells in vitro [2] [1] | | In Vivo Efficacy | Halts tumor growth and reduces intratumoral H3K27me3 levels in a Karpas-422 xenograft mouse model [2] [1] | | Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol [3] | | Molecular Weight | 506.38 g/mol (acetate salt) [3] |

Experimental Evidence & Applications

This compound has been utilized in various research contexts to probe EZH2 function, demonstrating its value as a research tool.

  • EZH2 Function in Sarcoma Stem Cells: One study used this compound to investigate the role of EZH2 in soft tissue sarcomas (STS). Researchers treated patient-derived sarcoma cell lines, including doxorubicin-resistant models, with this compound. This treatment resulted in a significant decrease in the cancer stem cell (CSC) population and sensitized the resistant cells to doxorubicin, suggesting that targeting EZH2 could be a strategy to overcome chemotherapy resistance [4].
  • EZH2 Inhibition in Bone Formation: In a panel of eight EZH2 inhibitors tested for osteogenic efficacy, this compound was evaluated in MC3T3 pre-osteoblast cells. The study established that inhibition of EZH2 generally stimulates osteoblast differentiation. While all tested inhibitors reduced H3K27me3 levels, their specific effects on cell viability and mineralization potency varied, allowing for the selection of optimal compounds for different bone anabolic applications [5].
  • EZH2 Role in Lipid Metabolism: Zebrafish embryos developmentally exposed to this compound (5 μM) exhibited enhanced lipid accumulation. Analysis linked this effect to changes in chromatin accessibility (measured by ATAC-seq) at loci marked by H3K27me3, which are involved in metabolic pathways. This indicates that Ezh2 inhibition can epigenetically predispose an organism to altered lipid metabolism [6].

Experimental Protocol Example

The following is a detailed methodology for measuring the cellular IC₅₀ of this compound for H3K27me3 reduction, based on experiments in the Karpas-422 cell line [1].

1. Cell Seeding and Compound Treatment

  • Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells per well in 100 μL of complete culture medium.
  • Incubate plates for 2-3 hours at 37°C and 5% CO₂ to allow cells to settle.
  • Prepare an 11-point serial dilution (e.g., 1:3 dilutions) of this compound in 100% DMSO. A typical highest concentration for the stock is 10 mM.
  • Further dilute the compound serially in growth medium. The final DMSO concentration when added to cells should not exceed 0.5%.
  • Add 25 μL of each diluted compound solution to the cell plates, creating the final test concentrations. The highest final concentration tested is typically 50 μM.
  • Incubate the treated cells for 72 hours at 37°C and 5% CO₂.

2. Cell Lysis and Lysate Preparation

  • After incubation, centrifuge the plates at 2000 rpm for 5 minutes at room temperature.
  • Carefully remove the supernatant medium.
  • Add 100 μL of an acid-extraction solution to each well to lyse the cells.
  • Shake the plates for 50 minutes at 4°C.
  • Add 38 μL of a neutralization buffer to each well.
  • Freeze the plates at -80°C overnight.
  • The next day, thaw the plates by shaking at room temperature.

3. H3K27me3 Detection by ELISA

  • Transfer 50 μL of cell lysate from each well to a separate ELISA plate.
  • Cover the plate and incubate for 2.5 hours at room temperature with slow shaking.
  • Wash the plate seven times with 300 μL of wash buffer per well.
  • Add 100 μL of a biotinylated anti-trimethylhistone H3K27 detection antibody to each well.
  • Incubate for 2 hours at room temperature with slow shaking.
  • Wash the plate seven times as before.
  • Add 100 μL of a horseradish peroxidase (HRP)-linked streptavidin antibody to each well.
  • Incubate for 60 minutes at room temperature with slow shaking.
  • Wash the plate seven times.
  • Add 100 μL of TMB substrate reagent to each well and incubate for 5 minutes in the dark with slow shaking.
  • Stop the reaction by adding 100 μL of stop solution.
  • Measure the absorbance to quantify the remaining H3K27me3 levels. Data can be analyzed using non-linear regression to calculate the IC₅₀ value.

EZH2 Inhibition Pathway

The diagram below outlines the core mechanism of action of this compound and its downstream cellular consequences.

G EZH2 EZH2 (PRC2 Complex) H3K27me3 H3K27me3 Mark EZH2->H3K27me3 Catalyzes PF06726304 This compound PF06726304->EZH2 Inhibits PF06726304->H3K27me3 Reduces GeneSilencing Gene Silencing (e.g., Tumor Suppressors) H3K27me3->GeneSilencing Promotes GeneActivation Gene Activation (e.g., Differentiation) H3K27me3->GeneActivation Loss Leads to BiologicalEffects Biological Effects GeneSilencing->BiologicalEffects GeneActivation->BiologicalEffects EffectsList Reduced Tumor Growth Loss of Cancer Stem Cells Altered Cell Differentiation Enhanced Lipid Accumulation BiologicalEffects->EffectsList

This diagram illustrates how this compound binds to and inhibits EZH2, leading to a loss of the repressive H3K27me3 chromatin mark. This epigenetic change can both reverse the silencing of tumor suppressor genes and activate new gene expression programs, resulting in various observed biological outcomes.

References

Quantitative Biochemical and Cellular Profiling of PF-06726304

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key inhibitory data for PF-06726304 against EZH2 and its cellular effects.

Parameter Target/Process Value Context / Notes
Ki (Biochemical) EZH2 (Wild-Type) 0.7 nM [1] [2] [3] Cell-free assay; measures binding affinity
Ki (Biochemical) EZH2 (Y641N Mutant) 3.0 nM [1] [2] [3] Cell-free assay
IC50 (Cellular) H3K27me3 Reduction 15 nM [1] [3] Karpas-422 cell line (harbors EZH2 Y641N) [1]
IC50 (Cellular) Cell Proliferation 25 nM [1] [2] Karpas-422 cell line [1]

Detailed Experimental Protocols

Here are the methodologies for key experiments used to characterize this compound, as detailed in the search results.

In Vitro Cell Proliferation Assay (Karpas-422) [3]

This protocol measures the anti-proliferative effect of this compound.

  • Cell Seeding: Plate Karpas-422 cells (a Diffuse Large B-Cell Lymphoma line with heterozygous EZH2 Y641N mutation) in 96-well plates at a density of 2,500 cells per well in 100 μL of complete medium.
  • Pre-incubation: Incubate plates for 2-3 hours at 37°C and 5% CO₂.
  • Compound Preparation: Prepare an 11-point, 1:3 serial dilution of this compound in 100% DMSO. Further dilute the compound in growth medium.
  • Treatment: Add 25 μL of the compound solution to the cell plates, resulting in a final top concentration of 50 μM and 0.5% DMSO.
  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
  • Cell Lysis: After incubation, centrifuge plates and remove the medium. Lyse cells by adding an acid-containing solution and shaking for 50 minutes at 4°C.
  • Analysis: Neutralize the lysates and transfer to ELISA plates for quantification of histone methylation markers (e.g., H3K27me3) via standard ELISA steps (antibody binding, washing, and colorimetric detection).
In Vivo Efficacy Study (Karpas-422 Xenograft Model) [1] [3]

This protocol evaluates the antitumor efficacy of this compound in an animal model.

  • Animal Model: Use female Scid beige mice (6-8 weeks old).
  • Tumor Inoculation: Establish subcutaneous Karpas-422 xenograft tumors in the mice.
  • Dosing: Administer this compound orally at doses of 200 mg/kg and 300 mg/kg.
  • Dosing Schedule: Administer the compound twice daily (BID) for 20 days.
  • Endpoint Measurements: Monitor and measure tumor volume over the treatment period to assess growth inhibition. Additionally, analyze tumor samples to evaluate pharmacodynamic effects, such as the suppression of H3K27me3 levels.

EZH2 Y641N Mutation and this compound Mechanism

This compound is a SAM-competitive inhibitor that binds the methyl donor site of EZH2 [4]. The Y641 residue is located within the catalytic SET domain of EZH2 [5].

Cooperative Model of Wild-Type and Mutant EZH2

The diagram below illustrates the collaborative mechanism between wild-type and Y641N mutant EZH2, and how this compound disrupts this process.

G WT EZH2 (WT) H3K27me1 Mono-methylated H3K27 (H3K27me1) WT->H3K27me1 High Efficiency Mut EZH2 (Y641N) H3K27me3 Tri-methylated H3K27 (H3K27me3) Mut->H3K27me3 High Efficiency H3K27me0 Unmethylated H3K27 (H3K27me0) H3K27me1->Mut Substrate PF This compound Inhibition PF->WT  Ki = 0.7 nM PF->Mut  Ki = 3.0 nM

EZH2 wild-type efficiently initiates methylation, and the Y641N mutant efficiently adds subsequent methyl groups. This compound inhibits both enzymes [6] [5].

Mechanism of Acquired Resistance to EZH2 Inhibitors

Prolonged exposure to EZH2 inhibitors like this compound can lead to acquired resistance through secondary mutations.

G cluster_sensitive Drug-Sensitive State cluster_resistant Acquired Resistance State Drug EZH2 Inhibitor (e.g., this compound) WT EZH2 (WT) Drug->WT Y641N EZH2 (Y641N) Drug->Y641N Resistant_WT Resistant EZH2 (Y111L) (WT allele) Drug->Resistant_WT Refractory Resistant_Mut Resistant EZH2 (Y641N/Y661D) (Mutant allele) Drug->Resistant_Mut Refractory H3K27me3 High H3K27me3 (Tumorigenesis) WT->H3K27me3 Cooperative Action Y641N->H3K27me3 Maintained_H3K27me3 Maintained H3K27me3 (Resistance) Resistant_WT->Maintained_H3K27me3 Resistant_Mut->Maintained_H3K27me3

Secondary mutations Y111L and Y661D can make EZH2 refractory to inhibition, allowing tumors to maintain high H3K27me3 levels [4].

Interpretation and Strategic Implications for Researchers

  • Potency and Selectivity: The sub-nanomolar Ki values confirm this compound as a highly potent and selective inhibitor of both EZH2 WT and Y641N mutant.
  • Translational Evidence: The correlation between biochemical potency (Ki), on-target cellular activity (H3K27me3 IC50), and functional anti-proliferative effect (Cell Viability IC50) provides strong evidence for target engagement and validates its therapeutic hypothesis.
  • Research Considerations: The cooperative model between EZH2 WT and Y641N [6] [5] underscores that effective inhibitors must target both enzymes. The potential for resistance via secondary EZH2 mutations [4] highlights an area for ongoing research into next-generation inhibitors or combination therapies.

References

PF-06726304 Karpas-422 cell proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: PF-06726304

This compound is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2) [1] [2]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3) [3]. This histone mark leads to condensed chromatin and transcriptional repression of target genes, including tumor suppressors [3].

The table below summarizes its key biochemical and cellular activities:

Parameter Value Description
EZH2 (Wild-Type) Ki 0.7 nM [4] [5] Binding affinity for wild-type EZH2.
EZH2 (Y641N) Ki 3.0 nM [4] [5] Binding affinity for a common gain-of-function mutant EZH2.
Cellular H3K27me3 IC₅₀ 15 nM [4] [5] Concentration that reduces H3K27me3 levels by 50% in Karpas-422 cells.
Karpas-422 Proliferation IC₅₀ 23 - 25 nM [4] [5] Concentration that inhibits cell proliferation by 50%.

Karpas-422 Cell Line Model

The Karpas-422 cell line is a model derived from a germinal center B-cell-like Diffuse Large B-Cell Lymphoma (DLBCL) [6] [7]. It is highly relevant for studying EZH2 inhibitors because its proliferation is dependent on EZH2 activity, making it a sensitive model for evaluating the anti-tumor effects of this compound [4] [5].

Experimental Protocols

Here are detailed methodologies for key experiments using this compound in Karpas-422 cells.

Protocol 1: Measuring Cellular H3K27me3 Reduction (ELISA)

This protocol details how to quantify the reduction of the H3K27me3 biomarker, demonstrating the compound's on-target engagement within cells [4].

  • Cell Line: Karpas-422 [4]
  • Cell Plating: Plate cells in complete growth medium in a 96-well clear, V-bottom plate at a density of 2,500 cells per well (100 µL/well). Incubate for 2-3 hours at 37°C and 5% CO₂ [4]
  • Compound Preparation: Prepare an 11-point serial dilution (1:3 dilutions) of this compound in 100% DMSO. Further dilute the compound in growth medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.5% [4]
  • Compound Treatment: Add 25 µL of the diluted compound to each well of the cell plate. Incubate the plates for 72 hours at 37°C and 5% CO₂ [4]
  • Cell Lysis and Lysate Preparation:
    • Centrifuge plates at 2,000 rpm for 5 minutes at room temperature and remove the medium.
    • Add 100 µL of acid-extraction solution to each well to lyse cells. Shake for 50 minutes at 4°C.
    • Add 38 µL of neutralization buffer to each well. Freeze plates at -80°C overnight.
    • The next day, thaw plates by shaking at room temperature.
    • Transfer 50 µL of cell lysate per well to a pre-coated ELISA plate [4]
  • H3K27me3 Detection (ELISA):
    • Incubate the ELISA plate for 2.5 hours at room temperature with slow shaking.
    • Wash the plate 7 times with 1x wash buffer.
    • Add 100 µL of biotinylated anti-trimethylhistone H3K27 detection antibody to each well. Incubate for 2 hours at room temperature with shaking.
    • Wash the plate as before.
    • Add 100 µL of horseradish peroxidase (HRP)-linked streptavidin to each well. Incubate for 60 minutes at room temperature with shaking.
    • Wash the plate.
    • Add 100 µL of TMB substrate reagent. Incubate for 5 minutes in the dark with slow shaking.
    • Stop the reaction by adding 100 µL of stop solution.
    • Measure the absorbance to quantify H3K27me3 levels [4]
Protocol 2: Cell Proliferation Assay

This protocol measures the anti-proliferative effect of this compound on Karpas-422 cells over time [4] [5].

  • Cell Plating: Plate Karpas-422 cells in complete culture medium at a density of 2,500 cells per well in a 96-well plate. Incubate for 2-3 hours at 37°C and 5% CO₂ [4]
  • Compound Treatment: Prepare and add this compound dilutions as described in Protocol 1. The highest final concentration tested is typically 50 µM [4]
  • Incubation: Incubate the cells with the compound for 72 hours [4] [5]
  • Proliferation Readout:
    • Alamar Blue Assay: Add Alamar Blue reagent and measure fluorescence or absorbance after several hours of incubation (e.g., 4-6 hours) [5]
    • Alternative Method: Cell proliferation can also be assessed by measuring 3H-thymidine incorporation during the final 6-18 hours of the incubation period [8]

The following diagram illustrates the logical workflow that connects this compound treatment to its ultimate anti-proliferation effect in Karpas-422 cells.

Start This compound Treatment A Inhibits EZH2 (Ki = 0.7 nM) Start->A B Reduces H3K27me3 (IC₅₀ = 15 nM) A->B C Derepression of Tumor Suppressor Genes B->C D Inhibition of Cell Proliferation (IC₅₀ = 25 nM) C->D End Reduced Tumor Growth (In Vivo) D->End

Application Notes for Researchers

  • Solubility and Storage: this compound has limited solubility. For in vitro assays, DMSO is the recommended solvent, with a suggested stock concentration of 10 mg/mL (22.4 mM) [4]. Always use fresh, dry DMSO. Aliquot and store stock solutions at -80°C to avoid freeze-thaw cycles and moisture absorption [4] [5]
  • In Vivo Correlation: The anti-proliferative effect observed in vitro translates to in vivo models. Oral administration of this compound (e.g., 200-300 mg/kg, twice daily) results in significant tumor growth inhibition in Karpas-422 xenograft models in mice, accompanied by a dose-dependent reduction of intratumoral H3K27me3 levels [4] [1]
  • Quality Control: When reporting results, always include the purity of the compound batch used. Commercial samples of this compound typically have a purity of ≥97% [1] [2]

References

PF-06726304 xenograft model protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: PF-06726304

This compound is a novel, potent, and selective S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1] [2] [3]. It is characterized by its high potency and robust anti-tumor activity.

The table below summarizes its key biological activities:

Property Value Experimental Context
Molecular Weight 446.33 g/mol [4] [5] [3] -
EZH2 (Wild-Type) Ki 0.7 nM [1] [4] [5] Cell-free biochemical assay
EZH2 (Y641N Mutant) Ki 3.0 nM [1] [4] [5] Cell-free biochemical assay
Cellular H3K27me3 IC50 15 nM [1] [5] [6] Karpas-422 cell line
Cellular Proliferation IC50 25 nM [1] [4] [5] Karpas-422 cell line (wild-type EZH2)

In Vitro Experimental Protocol

The following methodology is adapted from supplier citations and original literature for quantifying H3K27me3 reduction in cells [3].

  • Cell Line: Karpas-422 (a diffuse large B-cell lymphoma line harboring wild-type EZH2).
  • Cell Plating: Plate cells in complete growth medium at a density of 2,500 cells per well (100 µL/well) in a 96-well plate. Incubate for 2-3 hours at 37°C and 5% CO₂.
  • Compound Preparation: Prepare an 11-point, 1:3 serial dilution of this compound in 100% DMSO. Further dilute the compound in growth medium immediately before use. The final DMSO concentration in the assay should not exceed 0.5%.
  • Compound Treatment: Add 25 µL of the diluted compound to the cell plates. The typical highest final concentration tested is 50 µM. Incubate the treatment plates for 72 hours at 37°C and 5% CO₂.
  • Cell Lysis and Lysate Preparation: After incubation, centrifuge the plates and remove the medium. Lyse the cells by adding an acid-extraction solution and shaking for 50 minutes at 4°C. Add a neutralization buffer and freeze the lysates at -80°C.
  • H3K27me3 ELISA: Transfer the clarified cell lysates to an ELISA plate coated with a histone H3 capture antibody. Incubate for 2.5 hours at room temperature with shaking. After washing, add a biotinylated anti-H3K27me3 detection antibody and incubate for 2 hours. Follow with a horseradish peroxidase (HRP)-linked streptavidin incubation for 1 hour. Develop the assay using TMB substrate and stop the reaction with acid. Measure the absorbance to determine the level of H3K27me3.

In Vivo Xenograft Model Protocol

The core of your query relates to the in vivo xenograft model. The standardized protocol below is synthesized from consistent data across multiple supplier websites [1] [4] [5].

  • Animal Model: Female Scid beige mice, 6-8 weeks old.
  • Tumor Model: Subcutaneous Karpas-422 xenograft model.
  • Dosing Formulation: The compound can be prepared in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. The co-solvents should be added sequentially in the order listed to ensure a clear solution [1] [4].
  • Dosage & Administration: Administer this compound orally at 200 and 300 mg/kg, twice daily (BID).
  • Treatment Duration: 20 days.
  • Endpoint Analysis: Monitor tumor volume regularly. At the end of the study, analyze tumors for growth inhibition and collect samples for pharmacodynamic assessment of downstream biomarkers (e.g., reduction in intratumoral H3K27me3 levels) [1] [7].

Experimental Workflow and EZH2 Signaling

The following diagram illustrates the logical workflow of the in vivo efficacy experiment, from model establishment to data analysis.

G Start Establish Karpas-422 Xenograft Model Group Randomize Mice into Treatment Groups Start->Group Form Prepare Dosing Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) Group->Form Dose Oral Administration (BID) 200 mg/kg & 300 mg/kg Form->Dose Monitor 20-Day Treatment & Tumor Volume Monitoring Dose->Monitor Analyze Endpoint Analysis: Tumor Growth Inhibition & H3K27me3 Reduction Monitor->Analyze

EZH2 functions as the catalytic engine of the PRC2 complex, primarily responsible for adding methyl groups to histone H3 at lysine 27 (H3K27me3). This mark leads to chromatin condensation and transcriptional repression of target genes, including critical tumor suppressors [2]. This compound acts as a potent molecular wrench in this system.

The diagram below illustrates this mechanism of action and its functional consequences.

G PRC2 PRC2 Complex (EED, SUZ12, EZH2) EZH2 EZH2 Catalytic Subunit PRC2->EZH2 H3K27me3 H3K27me3 Mark EZH2->H3K27me3 Catalyzes Repression Gene Repression (Silencing of Tumor Suppressors) H3K27me3->Repression Leads to PF This compound Inhibition SAM-competitive Inhibition PF->Inhibition Inhibition->EZH2 Blocks Derepression Gene Derepression (Activation of Tumor Suppressors) Inhibition->Derepression Results in Outcome Anti-tumor Effects (Cell Cycle Arrest, Apoptosis) Derepression->Outcome

Key Considerations for Researchers

  • Formulation is Critical: The provided in vivo formulation (10% DMSO/40% PEG300/5% Tween 80/45% Saline) is noted to produce a clear solution at 1 mg/mL [1]. Always prepare formulations sequentially and confirm clarity before administration.
  • Confirm On-Target Activity: The robust anti-tumor efficacy of this compound is linked to strong pharmacodynamic modulation. It is crucial to confirm target engagement in your model by measuring the reduction of H3K27me3 levels in tumor tissues post-treatment [1] [7].
  • Broader Relevance of EZH2 Inhibition: Recent research underscores the role of EZH2 in maintaining cancer stem cells (CSCs) across various sarcoma subtypes. Targeting EZH2 can reduce the CSC population and sensitize tumors to chemotherapy, suggesting a wider potential application for compounds like this compound beyond lymphoma models [8].

References

PF-06726304 Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile PF-06726304 is a potent, selective, and SAM-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1] [2]. By inhibiting EZH2, it prevents the methylation of Histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with gene silencing. This leads to the reactivation of silenced genes, including tumor suppressors, and results in robust anti-tumor activity in preclinical models [3] [4] [5].

2. Key In Vivo Dosing and Efficacy Data The primary in vivo data for this compound is derived from a subcutaneous xenograft model using the Karpas-422 cell line (a diffuse large B-cell lymphoma model harboring wild-type EZH2) [3] [6] [4].

Table 1: Summary of In Vivo Dosing and Efficacy

Parameter Details
Animal Model Female Scid beige mice (6-8 weeks old) with Karpas-422 xenografts [3] [4] [5].
Dosage 200 mg/kg and 300 mg/kg [3] [6] [4].
Dosing Frequency Twice daily (BID) [3] [4].
Route of Administration Oral [5].
Treatment Duration 20 days [3] [4].
Key Outcomes Suppression of tumor growth; robust modulation of downstream biomarkers (reduction of intratumoral H3K27me3 levels); dose-dependent de-repression of EZH2 target genes [3] [4] [7].

3. In Vitro Potency and Pharmacodynamic Data To provide context for the in vivo dosing, the table below summarizes the compound's potent on-target activity in biochemical and cellular assays.

Table 2: In Vitro Potency of this compound

Assay Type Target/Effect Value
Biochemical (Cell-free) EZH2 (Wild-Type) Ki 0.7 nM [3] [6] [5]
Biochemical (Cell-free) EZH2 (Y641N Mutant) Ki 3.0 nM [3] [6] [5]
Cellular H3K27me3 Inhibition (IC₅₀ in Karpas-422) 15 nM [3] [4]
Cellular Anti-proliferation (IC₅₀ in Karpas-422) 25 nM [3] [4]

4. Experimental Protocol for In Vivo Efficacy Studies

  • Cell Line and Model Generation: The Karpas-422 human lymphoma cell line is used to establish subcutaneous xenografts in immunocompromised female Scid beige mice [3] [4].
  • Formulation Preparation: A working solution can be prepared at 1 mg/mL using a vehicle of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. The solvents should be added sequentially in the order listed, with clarification at each step before adding the next. Sonication or heating may be used to aid dissolution if necessary [3] [4].
  • Dosing Regimen: Mice are administered this compound orally at selected doses (e.g., 200 and 300 mg/kg) twice daily (BID). The control group receives the vehicle alone.
  • Efficacy and Biomarker Analysis:
    • Tumor Monitoring: Tumor volumes and body weights are measured regularly throughout the 20-day study to assess efficacy and tolerability [3].
    • Biomarker Analysis: At the end of the study, tumor samples are collected. The on-target effect of this compound is confirmed by measuring the reduction of H3K27me3 levels in tumor tissues using techniques like immunohistochemistry or Western blot [7] [5].

5. Critical Research Considerations

  • Limited Brain Penetrance: A key limitation of this compound and many first-generation EZH2 inhibitors is poor blood-brain barrier penetration due to being a substrate for P-glycoprotein (P-gp) efflux transport. Therefore, it is not suitable for treating central nervous system (CNS) malignancies without structural modification [8].
  • Cytotoxicity Considerations: While this compound effectively inhibits EZH2, researchers should be aware that high concentrations (e.g., 100 μM) of some EZH2 inhibitors, including this compound, can reduce metabolic activity and cell viability in certain cell types. Doses should be carefully optimized for specific experimental models [9].
  • Specificity: this compound is a highly selective EZH2 inhibitor. Its effects are consistent with genetic knockdown of EZH2 (e.g., via siRNA), confirming its on-target mechanism of action [9].

Mechanism and Workflow Visualization

The following diagram illustrates the core mechanism of action of this compound and the logical flow of its experimental application in the Karpas-422 xenograft model.

Research Applications and Pathways

EZH2 inhibition has broad relevance in cancer research beyond lymphoma. The following diagram summarizes key signaling pathways that interact with EZH2, which are relevant for understanding the full therapeutic potential and possible resistance mechanisms of inhibitors like this compound.

G EZH2 EZH2(Core Catalytic Unit of PRC2) Wnt Wnt/β-Catenin Pathway EZH2->Wnt Mutual Regulation MAPK MEK/ERK Pathway EZH2->MAPK Mutual Regulation PI3K PI3K/Akt Pathway EZH2->PI3K Mutual Regulation Notch Notch Pathway EZH2->Notch Mutual Regulation Prolif Cell Proliferation Wnt->Prolif MAPK->Prolif Survival Cell Survival PI3K->Survival Resist Drug Resistance PI3K->Resist Different Inhibited Differentiation Notch->Different

References

PF-06726304 Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility Data

PF-06726304 is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase EZH2. It inhibits the wild-type and Y641N mutant EZH2 with Ki values of 0.7 nM and 3.0 nM, respectively [1] [2]. It demonstrates robust cellular and in vivo activity, notably reducing H3K27me3 levels and inhibiting the proliferation of EZH2-dependent cell lines [1].

The table below summarizes its key biochemical and cellular activities:

Activity Type Target/Model Value Unit Description
Biochemical Inhibition (Ki) EZH2 (wild-type) 0.7 nM (Ki) Cell-free assay [1] [2]
EZH2 (Y641N mutant) 3.0 nM (Ki) Cell-free assay [1] [2]
Cellular Inhibition (IC₅₀) H3K27me3 in Karpas-422 15 nM Histone methylation mark reduction [1]
Proliferation of Karpas-422 25 nM Cell growth inhibition after 72h [1]

For stock solution preparation, the following solubility data is critical:

Solvent Solubility Notes
DMSO ≥ 10 - 15 mg/mL (≥ 22.4 - 33.6 mM) [1] [2] Hygroscopic DMSO can significantly reduce solubility; use fresh, dry DMSO.
Ethanol 22 mg/mL (49.3 mM) [1] Viable alternative to DMSO.
Water Insoluble [1] Not suitable for direct dissolution.
Stock Solution Preparation & In Vivo Formulations

A. Preparing Stock Solutions in DMSO This is the standard method for creating a concentrated stock for in vitro experiments.

  • Calculate the mass: Determine the required mass of this compound powder to achieve your desired stock concentration (e.g., 10 mM).
  • Weigh the compound: Use a high-precision balance.
  • Dissolve in DMSO: Add the calculated volume of pure, anhydrous DMSO to the powder. Gently vortex or sonicate to ensure complete dissolution, yielding a clear solution.
  • Aliquot and store: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 2 years) or at -20°C for shorter periods (up to 1 month) [2] [3].

B. Preparing Formulations for Animal Studies For in vivo administration, the DMSO stock must be further diluted into a biocompatible solvent system. The following formulations have been used successfully in mouse xenograft models [1] [2] [3].

Formulation Composition (add solvents sequentially) Final Conc. Appearance
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2] [3] ≥ 1 mg/mL Clear solution
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) [2] [3] ≥ 1 mg/mL Clear solution
Formulation 3 10% DMSO + 90% Corn Oil [2] [3] ≥ 1 mg/mL Clear solution

Example of Formulation 1 Preparation: To prepare 1 mL of a 1 mg/mL working solution:

  • Pipette 100 μL of a 10 mg/mL DMSO stock solution into a vial.
  • Add 400 μL of PEG300 and mix thoroughly until clear.
  • Add 50 μL of Tween-80 and mix thoroughly until clear.
  • Finally, add 450 μL of physiological saline (0.9% NaCl) and mix. The solution should remain clear [2] [3].
Detailed Experimental Protocols

A. In Vitro Protocol: Inhibition of H3K27me3 in Karpas-422 Cells [1] This protocol measures the compound's ability to reduce the levels of the H3K27me3 histone mark in cells.

in_vitro Start Start: Plate Karpas-422 cells (2500 cells/well in 96-well plate) Incubate Incubate 2-3h at 37°C, 5% CO₂ Start->Incubate Treat Treat with this compound (11-point serial dilution, max 50 μM) 0.5% final DMSO Incubate->Treat Incubate72 Incubate 72h at 37°C, 5% CO₂ Treat->Incubate72 Lyse Centrifuge, remove medium, Lyse cells with acid-extraction Incubate72->Lyse ELISA Transfer lysate to ELISA plate, Incubate with primary antibody (Wash) Lyse->ELISA Detect Incubate with HRP-linked antibody (Wash) ELISA->Detect Read Add TMB substrate, stop reaction, Measure absorbance Detect->Read End End: Calculate IC₅₀ for H3K27me3 reduction Read->End

B. In Vivo Protocol: Efficacy in a Karpas-422 Xenograft Model [1] This protocol describes the administration of this compound to evaluate its antitumor efficacy.

  • Animal Model: Female Scid beige mice (6-8 weeks old) bearing subcutaneous Karpas-422 xenografts [1].
  • Dosage: 200 and 300 mg/kg [1] [2].
  • Administration Route: Oral gavage [1].
  • Dosing Schedule: Twice daily (BID) for 20 days [1].
  • Formulation: Use one of the in vivo formulations listed above (e.g., Formulation 1) [1] [3].
  • Key Results: This regimen was shown to inhibit tumor growth significantly and induce robust modulation of downstream biomarkers [1].

C. Specialized Protocol: Lipid Accumulation in Zebrafish Embryos [4] this compound acetate has been used to study Ezh2's role in lipid metabolism in a zebrafish model.

  • Model: Zebrafish embryos (0-5 days post-fertilization) [4].
  • Concentration: 5 μM (a non-toxic concentration determined from a dose-response curve) [4].
  • Exposure Window: Continuous exposure from 0 to 5 days post-fertilization [4].
  • Key Observation: Treated embryos exhibited increased lipid accumulation at 5 dpf, linking Ezh2 inhibition to altered lipid metabolism [4].
Mechanism of Action and Signaling Context

This compound exerts its effects by directly competing with S-adenosylmethionine (SAM) to inhibit the methyltransferase activity of EZH2, the catalytic core of the Polycomb Repressive Complex 2 (PRC2) [3] [5]. This inhibition leads to a global reduction of the H3K27me3 repressive mark, thereby de-repressing genes that are critical for cell fate and differentiation [1] [6] [7].

EZH2 and the H3K27me3 mark are involved in several key signaling pathways relevant to cancer and cell differentiation. The diagram below illustrates how this compound (iEzh2) intervenes in this network.

pathways PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) PRC2->EZH2 H3K27me3 H3K27me3 Repressive Mark EZH2->H3K27me3 Catalyzes TargetGenes Target Genes (e.g., Tumor Suppressors) H3K27me3->TargetGenes Silences Pathways Signaling Pathways (Wnt/β-catenin, PI3K/Akt, Notch) TargetGenes->Pathways Regulates iEzh2 This compound (iEzh2) iEzh2->EZH2 Inhibits

Critical Considerations for Researchers

  • Solubility and Handling: Always use fresh, anhydrous DMSO to prepare stock solutions, as moisture absorption can drastically reduce solubility and compound stability [1].
  • Quality Control: Verify the purity of your batch via the Certificate of Analysis. Different batches may have slight variations in molecular weight that can affect molarity calculations.
  • Cytotoxicity Assessment: When using this compound in new cell models, it is crucial to perform cytotoxicity assays (e.g., MTS, live/dead staining) across a range of concentrations. A study noted that while concentrations ≤10 μM were generally non-toxic to pre-osteoblasts, 100 μM was significantly toxic for most EZH2 inhibitors tested [6].
  • Off-target Effects: While this compound is highly selective for EZH2, researchers should be aware that some effects could be mediated through inhibition of the closely related EZH1 protein [3] [4].

References

Quantitative Data Summary for PF-06726304

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data for PF-06726304, including its biochemical potency and cellular activity, is summarized in the following table.

Parameter Value Description / Cell Line
Ki (EZH2 WT) 0.7 nM Binding affinity for wild-type EZH2 enzyme [1] [2] [3].
Ki (EZH2 Y641N) 3.0 nM Binding affinity for Y641N mutant EZH2 enzyme [1] [2] [3].
IC50 (H3K27me3) 15 nM Inhibition of histone H3 lysine 27 trimethylation in Karpas-422 cells [1] [2].
IC50 (Proliferation) 25 nM Anti-proliferative effect in Karpas-422 cells (non-Hodgkin's lymphoma) [1] [2].
Solubility (DMSO) 10 - 33.61 mg/mL ~22.4 - 33.61 mM. Use fresh, moisture-absorbing DMSO is not recommended [1] [2] [4].

In Vitro Cell Culture Protocol

A detailed protocol for assessing the effect of this compound on H3K27me3 levels in cells is available from one study [1] [4].

  • Cell Line: Karpas-422 (Diffuse Large B-Cell Lymphoma line) [1] [4].
  • Key Steps:
    • Cell Plating: Plate cells in 96-well plates at a density of 2,500 cells per well in 100 μL of complete medium [1] [4].
    • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO, then further dilute in growth medium. The final DMSO concentration should not exceed 0.5% [1] [4].
    • Treatment: Add the compound to the cells and incubate for 72 hours at 37°C and 5% CO₂ [1] [4].
    • Cell Lysis & Analysis: Lyse cells and detect H3K27me3 levels using an ELISA-based method with a specific detection antibody [1] [4].

In Vivo Dosing and Efficacy

For reference, the following table outlines the in vivo dosing that has demonstrated efficacy in animal models.

Parameter Details
Animal Model Female Scid beige mice with Karpas-422 xenograft tumors [1] [2].
Dosage 200 and 300 mg/kg [1] [2].
Administration Oral (BID - twice a day) [1] [2].
Treatment Duration 20 days [1] [2].
Reported Outcome Inhibition of tumor growth and reduction of intratumoral H3K27me3 levels [1] [2].

The Role of EZH2 in Cancer

This compound targets EZH2, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This complex is responsible for adding methyl groups to histone H3 at lysine 27 (H3K27me3), an epigenetic mark that leads to gene silencing [5]. In cancer, EZH2 is often overexpressed or mutated, leading to the silencing of tumor suppressor genes [5] [6].

The following diagram illustrates the signaling pathways involving EZH2 that are relevant in cancer, highlighting why it is a promising therapeutic target.

cluster_prc2 Core Mechanism cluster_pathways Key Interactive Pathways cluster_context Research Context EZH2 EZH2 Wnt Wnt/β-Catenin EZH2->Wnt Interacts with PI3K PI3K/Akt EZH2->PI3K Interacts with Notch Notch Signaling EZH2->Notch Interacts with PRC2 PRC2 Complex (EED, SUZ12, EZH2) H3K27me3 H3K27me3 PRC2->H3K27me3 Catalyzes GeneSilencing GeneSilencing H3K27me3->GeneSilencing Leads to Oncogenesis Oncogenesis GeneSilencing->Oncogenesis Promotes RAS MEK/ERK Signaling RAS->EZH2 Regulates CSCs Cancer Stem Cells (CSCs) EZH2Enrichment EZH2Enrichment CSCs->EZH2Enrichment Exhibit DoxoR Doxorubicin Resistance EZH2Enrichment->DoxoR Associated with EZH2Inhib EZH2 Inhibition (e.g., this compound) CSC_Reduction CSC_Reduction EZH2Inhib->CSC_Reduction Leads to

Important Considerations for Use

  • Solubility and Storage: this compound has good solubility in DMSO (≥10 mg/mL). Stock solutions should be prepared fresh or stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles [1] [2] [4].
  • Research Use Only: Please note that this compound is sold for research purposes only and is not for diagnostic or therapeutic use in humans [1] [2] [3].
  • Recent Research Context: A 2025 study identified that EZH2 is enriched in chemotherapy-resistant cancer stem cells (CSCs) across various sarcoma subtypes. Targeting EZH2 with inhibitors was shown to reduce the CSC population and sensitize them to chemotherapy, highlighting a potential key application for compounds like this compound beyond lymphoma [6].

References

Application Note: PF-06726304 in Osteoblast Differentiation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to EZH2 Inhibition and Bone Formation

EZH2 (Enhancer of Zeste Homolog 2) serves as the catalytic core of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through histone H3 lysine 27 trimethylation (H3K27me3). This epigenetic mark represents a critical barrier to osteogenic differentiation by suppressing key osteogenic genes and signaling pathways. Research demonstrates that EZH2 inhibition reduces H3K27me3 levels, thereby releasing developmental constraints on osteoblast commitment and maturation. This mechanism positions EZH2 inhibitors like PF-06726304 as promising candidates for developing bone anabolic strategies to address clinical needs in spine fusion, non-union fractures, and dental implant enhancement [1].

The transition from mesenchymal stromal cells to functional osteoblasts involves a carefully orchestrated series of epigenetic events. During normal skeletal development, PRC2-mediated repression maintains precursor cells in an undifferentiated state by silencing pro-osteogenic transcription factors and pathways. Genetic and pharmacological inhibition of EZH2 has been shown to accelerate osteoblast differentiation in vitro and enhance bone formation in vivo, establishing the therapeutic potential of this approach [1]. This compound represents a selective small-molecule inhibitor that specifically targets the EZH2 active site, effectively reducing H3K27me3 levels and promoting osteogenic commitment without significant cytotoxicity at appropriate concentrations.

Quantitative Profiling of this compound

Biochemical and Cellular Potency Metrics

Table 1: Biochemical and Cellular Characteristics of this compound

Parameter Value Measurement Context
EZH2 (wild-type) Ki 0.7 nM Cell-free biochemical assay [2]
EZH2 (Y641N) Ki 3 nM Cell-free biochemical assay [2]
H3K27me3 IC₅₀ 15 nM Cellular assay [2]
Effective Osteogenic Concentration 1-10 µM MC3T3 pre-osteoblast differentiation [1]
Cytotoxic Threshold >10 µM MC3T3 metabolic activity and live/dead staining [1]
Comparative Analysis of EZH2 Inhibitors in Osteogenesis

Table 2: Comparison of EZH2 Inhibitors in Osteoblast Differentiation Models

Compound H3K27me3 Reduction Osteogenic Potency Cytotoxicity Profile
This compound >5-fold (at 10 µM) Moderate Low at ≤10 µM [1]
GSK126 >5-fold (at 10 µM) Moderate Moderate at 10 µM [1]
EPZ-6438 >5-fold (at 10 µM) High Low at ≤10 µM [1]
UNC1999 >5-fold (at 10 µM) High High at 10 µM [1]
EI1 ~3-fold (at 10 µM) Low Very low at 10 µM [1]
GSK503 >5-fold (at 10 µM) High High at 10 µM [1]

Experimental Protocols for Osteoblast Differentiation

Cell Culture and Inhibitor Treatment

Pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary human mesenchymal stem cells (hMSCs) represent suitable model systems for evaluating osteoblast differentiation. MC3T3 cells should be maintained in α-MEM supplementation with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO₂. For hMSCs, use specialized growth media such as Lonza OGMTM Osteoblast Growth Medium prepared per manufacturer specifications [3].

This compound stock solution should be prepared in DMSO at a concentration of 10-50 mM and stored at -20°C. For differentiation assays:

  • Seed cells at 10,000-15,000 cells/cm² in appropriate tissue culture vessels
  • Allow 24 hours for attachment before inhibitor addition
  • Treat with this compound at optimal concentration range of 1-10 µM in osteogenic differentiation medium
  • Include DMSO vehicle control (typically 0.1% v/v) and positive control (e.g., 1-5 µM GSK126 or EPZ-6438)
  • Refresh treatment media every 2-3 days throughout differentiation period [1]
Osteogenic Differentiation Protocol

The osteogenic differentiation medium should consist of:

  • Basal medium (α-MEM for MC3T3; OGMTM or DMEM for hMSCs)
  • 10% FBS
  • Osteogenic inductors: 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone
  • This compound at working concentration (typically 1-10 µM) [1] [4]

The differentiation protocol requires:

  • Culture for 14-21 days with media changes every 2-3 days
  • Maintain experimental groups in triplicate or quadrupicate
  • Include control groups: (1) basal growth medium, (2) osteogenic medium only, and (3) osteogenic medium + vehicle
  • Monitor morphological changes regularly using brightfield microscopy
Endpoint Analysis Methods
3.3.1 Matrix Mineralization Assessment (Alizarin Red S Staining)
  • Day 21: Aspirate culture medium and wash cells gently with PBS
  • Fix cells in 4% paraformaldehyde or 70% ethanol for 30 minutes at room temperature
  • Remove fixative and wash twice with distilled water
  • Add 1-2 mL of 2% Alizarin Red S solution (pH 4.1-4.3) per well of a 6-well plate
  • Incubate for 20-45 minutes at room temperature with gentle shaking
  • Remove stain and wash extensively with distilled water until no background color remains
  • Capture images of stained monolayers or quantify by eluting bound dye with 10% cetylpyridinium chloride and measuring absorbance at 562 nm [4]
3.3.2 H3K27me3 Reduction Analysis (Western Blot)
  • Harvest cells at day 7-10 of differentiation in RIPA buffer with protease inhibitors
  • Separate 20-30 µg of total protein by SDS-PAGE and transfer to PVDF membrane
  • Block membrane with 5% non-fat milk in TBST for 1 hour
  • Incubate with primary antibodies: anti-H3K27me3 (1:1000) and anti-total H3 (loading control) overnight at 4°C
  • Apply HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature
  • Develop using ECL reagent and quantify band intensity using densitometry software
  • Normalize H3K27me3 levels to total histone H3 and express as percentage of vehicle control [1]
3.3.3 Gene Expression Analysis (RT-qPCR)
  • Extract total RNA using TRIzol reagent at differentiation day 10-14
  • Synthesize cDNA from 1 µg RNA using reverse transcriptase
  • Perform qPCR with SYBR Green Master Mix and gene-specific primers
  • Key osteogenic markers to analyze: RUNX2, osteocalcin (OCN), alkaline phosphatase (ALP), bone sialoprotein (BSP) [4] [5]
  • Normalize expression to housekeeping genes (GAPDH, β-actin) using the 2^(-ΔΔCt) method
3.3.4 Cytotoxicity Assessment
  • Metabolic activity: MTS assay per manufacturer's instructions after 72 hours of treatment
  • Cell viability: Live/dead staining using calcein-AM (live, green) and ethidium homodimer-1 (dead, red)
  • Cell number: Quantification of DNA content using Hoechst 33342 staining [1]

Signaling Pathways and Experimental Workflows

Molecular Mechanism of this compound in Osteoblast Differentiation

G PF06726304 This compound EZH2 EZH2/PRC2 Complex PF06726304->EZH2 Inhibits H3K27me3 H3K27me3 Repressive Mark PF06726304->H3K27me3 Reduces EZH2->H3K27me3 Deposits TargetGenes Osteogenic Target Genes (RUNX2, ALP, OCN, BSP) H3K27me3->TargetGenes Represses H3K27me3->TargetGenes Derepresses Differentiation Osteoblast Differentiation & Matrix Mineralization TargetGenes->Differentiation Activates Signaling Pro-Osteogenic Signaling (Wnt, BMP, PTH Pathways) TargetGenes->Signaling Enhances Signaling->Differentiation Promotes

Experimental Workflow for Osteoblast Differentiation Assay

G CellCulture Cell Culture Setup (MC3T3 or hMSCs) Treatment This compound Treatment (1-10 µM in Osteogenic Medium) CellCulture->Treatment Maintenance Differentiation Maintenance (14-21 days, media changes every 2-3 days) Treatment->Maintenance Analysis Endpoint Analysis Maintenance->Analysis H3K27me3 H3K27me3 Reduction (Western Blot) Analysis->H3K27me3 Matrix Matrix Mineralization (Alizarin Red S) Analysis->Matrix Expression Gene Expression (RT-qPCR) Analysis->Expression Viability Viability Assessment (MTS/Live-Dead) Analysis->Viability

Technical Considerations and Optimization

Critical Parameters for Successful Assays
  • Concentration Optimization: While this compound demonstrates high biochemical potency (Ki = 0.7 nM), effective cellular concentrations for osteogenic differentiation typically range from 1-10 µM. This apparent discrepancy reflects cellular permeability and metabolic considerations. Researchers should establish dose-response curves for their specific cell systems, as primary cells may demonstrate different sensitivity compared to established cell lines [1].

  • Temporal Considerations: The timing of inhibitor application significantly influences differentiation outcomes. For maximal effect, this compound should be present during the early commitment phase of osteoblast differentiation (days 0-7). Later administration (after day 10) may produce diminished effects, as epigenetic patterning becomes established. The compound effectively reduces H3K27me3 levels within 72 hours of treatment, with maximal reduction observed by day 7 [1].

  • Cell Density Effects: Initial seeding density critically impacts mineralization endpoints. Overly confluent cultures may accelerate differentiation independently of treatment, while sparse cultures might not achieve adequate cell-cell communication required for robust osteogenesis. Optimal densities: 10,000-15,000 cells/cm² for MC3T3 cells; 15,000-20,000 cells/cm² for hMSCs [4].

Troubleshooting and Validation
  • Inadequate Mineralization: If Alizarin Red S staining remains weak despite H3K27me3 reduction, verify ascorbic acid concentration and freshness (essential for collagen matrix formation) and ensure adequate β-glycerophosphate availability as a phosphate source for hydroxyapatite deposition [4].

  • High Background Cytotoxicity: If viability assays indicate toxicity at working concentrations (1-10 µM), verify DMSO concentration does not exceed 0.1% v/v, ensure proper solubilization of the compound in culture medium, and confirm serum batch quality as some serum lots contain esterase activity that may affect compound stability [1].

  • Target Engagement Validation: Always confirm H3K27me3 reduction via Western blot to verify on-target activity. Inconsistent differentiation outcomes despite confirmed H3K27me3 reduction may indicate off-target effects or inadequate osteogenic priming of the cell population [1].

Conclusion

This compound represents a valuable research tool for investigating epigenetic regulation of osteoblast differentiation and developing potential bone anabolic therapies. The compound's well-defined mechanism (selective EZH2 inhibition), established potency profile, and robust effects on osteogenic maturation make it suitable for both basic research and preclinical applications. The protocols outlined herein provide a framework for evaluating EZH2 inhibitors in osteoblast models, with particular utility for screening compound libraries and optimizing lead candidates for bone regenerative applications.

References

PF-06726304 H3K27me3 western blot protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

The epigenetic writer protein Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to deposit repressive methyl groups onto lysine 27 of histone H3 (H3K27), with the trimethylated form (H3K27me3) being a key marker for transcriptionally silent chromatin [1] [2].

PF-06726304 acetate is a small-molecule inhibitor that targets the active site of EZH2. By inhibiting its methyltransferase activity, this compound leads to a global reduction of H3K27me3 levels. This, in turn, de-represses genes critical for cell differentiation, making it a compound of interest in areas such as osteogenic differentiation and cancer research [1] [3].

The diagram below illustrates the molecular pathway and the site of action for this compound.

G EZH2 EZH2 (PRC2 Complex) H3K27 Histone H3 (Lys27) EZH2->H3K27  Catalytic Action H3K27me3 H3K27me3 (Repressive Mark) H3K27->H3K27me3  Trimethylation GeneSilencing Gene Silencing H3K27me3->GeneSilencing PF06726304 This compound (Inhibitor) PF06726304->EZH2  Inhibits

Detailed Experimental Protocol

This protocol outlines the steps for treating cells with this compound and detecting changes in global H3K27me3 levels via Western blotting.

Cell Culture and Inhibitor Treatment
  • Cell Line: The pre-osteoblastic cell line MC3T3 has been successfully used [1]. Other cell lines of interest can be substituted.
  • Compound Preparation:
    • Prepare a stock solution of This compound acetate in DMSO. Aliquot and store at -20°C or -80°C.
    • Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the desired working concentration. Ensure the final concentration of DMSO is low (e.g., <0.1%) and match it in the vehicle control.
  • Treatment Conditions:
    • Seed cells at an appropriate density (e.g., 50-70% confluency) and allow them to adhere overnight.
    • Replace the medium with fresh medium containing the vehicle control (DMSO) or this compound.
    • Based on published data, a concentration of 10 µM for 72 hours effectively reduces H3K27me3 without significant cytotoxicity in MC3T3 cells [1]. A dose-response curve (e.g., 1 µM, 10 µM) is recommended for initial experiments.
Cell Lysis and Histone Extraction (Optional)

For a whole-cell lysate:

  • Wash cells with cold PBS.
  • Lyse cells directly in 1X Laemmli SDS-sample buffer or use RIPA buffer supplemented with protease inhibitors.
  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and boil for 5-10 minutes.

For a histone-enriched fraction:

  • Acid extraction is the preferred method for histones. Briefly, lyse cells in a Triton Extraction Buffer, pellet nuclei, and resuspend in 0.2 N HCl overnight at 4°C. After centrifugation, precipitate the histone-containing supernatant with acetone.
Western Blotting
  • Gel Electrophoresis: Separate 20-40 µg of total protein (amount must be optimized) on a 4-20% gradient SDS-PAGE gel.
  • Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
  • Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Primary Antibody: Incubate with anti-H3K27me3 and anti-total Histone H3 (loading control) antibodies. See Table 1 for validated antibody options and dilutions.
    • Secondary Antibody: Incubate with an HRP-conjugated anti-rabbit IgG antibody appropriate for the primary antibody host species.

Table 1: Validated Antibodies for H3K27me3 Detection

Product Name Supplier Catalog # Species Recommended Dilution (WB) Specificity Notes
Tri-Methyl-Histone H3 (Lys27) (C36B11) Rabbit mAb Cell Signaling Technology #9733 Rabbit 1:1000 [4] [5] Does not cross-react with non-methylated, mono-, or di-methylated Lys27 [4].
H3K27me3 Antibody (pAb-069-050) Diagenode C15410069 Rabbit 1:1000 [6] Specific for H3K27me3; validated in human, mouse, rat, and more [6].

Table 2: Key Reagents and Materials

Reagent/Material Specifications / Notes
This compound acetate A known Ezh2 inhibitor [1] [3].
Cell Culture Medium Appropriate for your cell line (e.g., α-MEM for MC3T3).
Protease Inhibitor Cocktail Essential to prevent histone degradation.
SDS-PAGE Gels 4-20% gradient gels are suitable for resolving ~17 kDa histones.
Anti-Total Histone H3 Antibody Loading control (e.g., Cell Signaling Technology #4499) [5].
Detection and Analysis
  • Use a chemiluminescent substrate for detection and image the blot with a digital imager.
  • Quantify the band intensity of H3K27me3 and normalize it to the total H3 signal for each sample.
  • Express the data relative to the vehicle control (DMSO) set to 100%.

The experimental workflow from cell treatment to data analysis is summarized below.

G Start Cell Seeding & Culture Treat Treatment with This compound or DMSO Start->Treat Harvest Cell Lysis & Protein Extraction Treat->Harvest Gel SDS-PAGE Harvest->Gel Blot Membrane Transfer & Blocking Gel->Blot Antibody Antibody Incubation Blot->Antibody Detect Chemiluminescent Detection Antibody->Detect Analyze Quantification & Data Analysis Detect->Analyze

Expected Results and Troubleshooting

  • Expected Outcome: A clear, dose-dependent decrease in H3K27me3 signal should be observed in this compound-treated samples compared to the DMSO control, with no change in total H3 levels [1].
  • Troubleshooting:
    • High Background: Ensure adequate blocking and optimize antibody dilution. Increase the number and duration of washes.
    • No Signal or Weak Signal: Check antibody expiration and recommended storage. Verify that the chemiluminescent substrate is active. Increase the amount of loaded protein.
    • High Cytotoxicity: this compound at 100 µM was shown to be significantly toxic [1]. Adhere to lower concentrations (1-10 µM) and confirm cell viability using an assay like MTS.

References

PF-06726304 preclinical cancer models

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: PF-06726304

This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [1].

  • Mechanism of Action: It competes with the cofactor S-adenosylmethionine (SAM) for binding to the SET domain of EZH2, thereby inhibiting its methyltransferase activity and reducing global levels of the repressive histone mark H3K27me3 [1].
  • Primary Indication: It was developed primarily for the treatment of cancers dependent on EZH2 activity, such as diffuse large B-cell lymphoma (DLBCL) [2].

The table below summarizes its key biochemical and cellular characteristics:

Parameter Value Description / Assay System
EZH2 (Wild-type) Ki 0.7 nM Cell-free biochemical assay [2]
EZH2 (Y641N) Ki 3 nM Cell-free biochemical assay [2]
Cellular IC50 (H3K27me3) 15 nM H3K27me3 reduction in Karpas-422 cells [2]
In Vivo Efficacy Robust antitumor activity Karpas-422 DLBCL xenograft model in mice [2]
In Vivo Doses 30, 100, 300 mg/kg Administered orally in mouse efficacy studies [2]

Preclinical Application Protocols

In Vitro Profiling: Cell Viability and Target Engagement

This protocol assesses the potency of this compound in reducing H3K27me3 levels and inhibiting cancer cell proliferation.

  • Key Materials:
    • Cell Line: Karpas-422 (a DLBCL cell line harboring an EZH2 gain-of-function mutation) [2].
    • Controls: Wild-type EZH2 cancer cell lines and non-malignant cells to establish a therapeutic window.
  • Procedure:
    • Cell Seeding: Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells per well in 100 µL of complete medium [2].
    • Compound Treatment:
      • Prepare an 11-point serial dilution of this compound (e.g., 1:3 dilutions from a 10 mM DMSO stock).
      • Further dilute the compound in growth medium and add 25 µL to the cell plates. The final DMSO concentration should not exceed 0.5% [2].
    • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂ [2].
    • Viability Readout: Use standard cell viability assays like CellTiter-Glo to generate dose-response curves and calculate IC₅₀ values.
  • Target Engagement Analysis (ELISA for H3K27me3):
    • Cell Lysis: After compound treatment, lyse cells with an acid-extraction solution [2].
    • ELISA: Transfer lysates to an ELISA plate and use a biotinylated anti-trimethylhistone H3K27 antibody to quantify H3K27me3 levels, followed by a horseradish peroxidase-linked secondary antibody and colorimetric detection [2].
In Vivo Efficacy Study in a Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in an immunocompromised mouse model.

  • Key Materials:
    • Animals: Female SCID beige mice [2].
    • Model: Subcutaneous xenograft model using the Karpas-422 cell line [2].
  • Procedure:
    • Tumor Inoculation: Inoculate mice subcutaneously with Karpas-422 cells (e.g., 5 million cells per mouse).
    • Randomization and Dosing:
      • Once tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment groups (n=5-10).
      • Dosing Groups: Vehicle control, this compound (e.g., 30, 100, and 300 mg/kg) [2].
      • Administration: Administer compound orally, once or twice daily, for the study duration (e.g., 21 days).
    • Endpoint Monitoring:
      • Tumor Volume: Measure tumor volume and body weight 2-3 times per week.
      • Pharmacodynamic Analysis: At the end of the study, collect tumor samples for Western blot or immunohistochemistry to confirm reduction of H3K27me3 levels [2].

Biological Context and Rationale for EZH2 Targeting

EZH2 is a critical epigenetic writer enzyme that is overexpressed or mutated in a wide range of cancers. Its function and the rationale for its inhibition with compounds like this compound are outlined in the diagram below.

G EZH2 EZH2 (PRC2 Complex) H3K27me3 H3K27me3 Mark EZH2->H3K27me3 Catalyzes GeneSilencing Silencing of Tumor Suppressor Genes H3K27me3->GeneSilencing Leads to CancerPhenotype Cancer Phenotype: • Proliferation • Metastasis • Therapy Resistance GeneSilencing->CancerPhenotype Promotes PF06726304 This compound PF06726304->EZH2 Inhibits

EZH2 interacts with several key oncogenic signaling pathways, which underscores the potential for combination therapies [3]:

  • PI3K/Akt Pathway: Akt can phosphorylate EZH2, leading to its non-canonical functions. Furthermore, EZH2 can transcriptionally repress PTEN, a negative regulator of the PI3K/Akt pathway, creating a positive feedback loop [3].
  • Wnt/β-catenin Pathway: EZH2 can form a complex with β-catenin to activate the expression of downstream oncogenes like c-Myc [3].

Research Considerations and Model Selection

  • Beyond Cell Lines: While traditional cell lines are a valuable starting point, more complex models can provide greater clinical relevance. Consider using:
    • Patient-Derived Models: Patient-derived organoids and xenografts (PDX) preserve the genetic and phenotypic heterogeneity of the original tumor and are considered gold standards for preclinical translational research [4] [5].
    • Engineered Models: Genetically engineered models that recapitulate the stepwise progression of cancers (e.g., introducing mutations in APC, KRAS, TP53) can be useful for studying EZH2 inhibition in specific genetic contexts [4].
  • Combination Strategies: Given the crosstalk between EZH2 and other pathways, this compound may show synergy with inhibitors of the PI3K/Akt/mTOR pathway or other targeted agents [3].

References

PF-06726304 DMSO concentration for treatment

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Formulation

For your experiments, you can prepare PF-06726304 stock solutions as follows:

Solvent Concentration Notes
DMSO 10 mg/mL (22.4 mM) [1] Recommended for in vitro stock; moisture-absorbing DMSO can reduce solubility, use fresh DMSO [1].
DMSO Up to 15 mg/mL (33.61 mM) [2] Alternative high-concentration stock for in vitro use [2].
Ethanol 22 mg/mL [1] Can be used as an alternative solvent for stock solutions [1].
Water Insoluble [1] Not suitable for direct dissolution [1].

For in vivo studies, a homogeneous suspension can be prepared using 0.5% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL [1].

In Vitro Treatment Protocol

The search results provide a detailed protocol for treating cells with this compound, using the Karpas-422 diffuse large B-cell lymphoma line as a model [1].

  • Cell Plating: Plate Karpas-422 cells in complete medium within a 96-well plate at 2,500 cells per well (100 µL/well). Incubate for 2-3 hours at 37°C and 5% CO₂ [1].
  • Compound Preparation: Prepare an 11-point, 1:3 serial dilution of this compound in 100% DMSO from a 10 mM stock. Further dilute this intermediate stock in growth medium to achieve the desired final concentrations. The highest final test concentration is typically 50 µM, with a final DMSO concentration of 0.5% [1].
  • Treatment: Add 25 µL of the compound-medium dilution to each well. Incubate the treatment plate for 72 hours at 37°C and 5% CO₂ [1].
  • Analysis: The protocol details a cell lysis and ELISA-based method to quantify H3K27me3 levels. In Karpas-422 cells, this compound inhibits H3K27me3 with an IC₅₀ of 15 nM and cell proliferation with an IC₅₀ of 25 nM [1] [2].

In Vivo Administration Protocol

For animal studies, the following protocol has been used successfully in a Karpas-422 xenograft model [1] [2].

  • Animal Model: Female Scid beige mice (6-8 weeks old) with subcutaneous Karpas-422 tumors [1].
  • Formulation: Prepare a homogeneous suspension in 0.5% CMC-Na [1].
  • Dosage and Administration: Administer this compound orally at doses of 200 mg/kg and 300 mg/kg, twice daily (BID), for a duration of 20 days [1].
  • Outcome: This regimen resulted in significant inhibition of tumor growth and robust modulation of downstream biomarkers [1].

Biological Context and Mechanism

This compound is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase EZH2, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [3] [4]. It inhibits the wild-type EZH2 enzyme with a Ki of 0.7 nM and the Y641N mutant with a Ki of 3.0 nM [1] [2] [4]. EZH2's primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with transcriptional repression of target genes, including tumor suppressors [3].

The diagram below illustrates the mechanism of action of this compound and its role in the EZH2/PRC2 complex.

G PRC2 PRC2 Complex (EED, SUZ12, RbAp46/48) EZH2 EZH2 (Catalytic Subunit) PRC2->EZH2 Contains H3K27 Histone H3 (H3K27) EZH2->H3K27 Catalyzes H3K27me3 H3K27me3 Mark (Transcriptional Repression) H3K27->H3K27me3 Methylation TSG Tumor Suppressor Gene Silenced H3K27me3->TSG Leads to PF This compound PF->EZH2 Inhibits PF->H3K27me3 Reduces

Critical Considerations for Use

  • DMSO Concentration: For in vitro cell-based assays, it is crucial to maintain the final DMSO concentration at 0.5% or lower to avoid solvent-related cytotoxicity [1].
  • Toxicity Profile: A study screening EZH2 inhibitors found that this compound, like others in its class, shows dose-dependent toxicity. Concentrations at or below 10 µM are generally non-toxic to pre-osteoblast cells, while 100 µM significantly reduces cell viability [5].
  • Handling Stock Solutions: Always use fresh, dry DMSO to prepare stock solutions, as its hygroscopic nature can introduce water and reduce the solubility of the compound over time [1].

References

Application Notes and Protocols for PF-06726304: A Potent EZH2 Inhibitor in Antitumor Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PF-06726304 and EZH2 as a Therapeutic Target

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a key role in epigenetic regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27me3). This mark leads to a condensed, transcriptionally repressive chromatin state and the silencing of target genes, including critical tumor suppressor genes [1] [2]. The overexpression or gain-of-function mutations in EZH2 are frequently observed in various cancers, such as lymphoma, and are tightly linked to cancer growth, metastasis, invasion, and poor prognosis [1]. Consequently, EZH2 has emerged as a prominent target for epigenetic cancer therapy.

This compound (and its acetate salt, this compound acetate) is a highly potent, SAM-competitive small-molecule inhibitor of EZH2's methyltransferase activity [3] [4] [5]. It demonstrates robust antitumor effects in preclinical models by reversing the repressive epigenetic mark H3K27me3 and reactivating silenced genes.

Mechanism of Action and Key Signaling Pathways

This compound exerts its antitumor effects primarily through the direct inhibition of EZH2 within the PRC2 complex. The diagram below illustrates the core mechanism and the subsequent downstream effects that contribute to its antitumor activity.

G PF06726304 This compound PRC2 PRC2 Complex (contains EZH2) PF06726304->PRC2 Competes with SAM H3K27me3 H3K27me3 Mark PF06726304->H3K27me3 Reduces Levels SAM SAM Cofactor SAM->PRC2 Binds PRC2->H3K27me3 Catalyzes GeneSilencing Gene Silencing (Tumor Suppressors) H3K27me3->GeneSilencing GeneActivation Gene Activation H3K27me3->GeneActivation Loss leads to TumorGrowth Inhibition of Tumor Growth GeneActivation->TumorGrowth

Beyond its direct epigenetic role, EZH2 interacts with several crucial intracellular signaling pathways. The inhibition of EZH2 by compounds like this compound can disrupt these oncogenic networks:

  • PI3K/Akt Pathway: EZH2 can be phosphorylated by Akt, and in turn, it can repress negative regulators of the PI3K/Akt pathway, such as PTEN, creating a positive feedback loop that promotes tumor cell survival and growth [2].
  • Wnt/β-catenin Pathway: EZH2 can form a complex with β-catenin to activate downstream genes like c-Myc, driving tumor cell proliferation [2].
  • MEK/ERK Pathway: The MEK-ERK pathway can regulate EZH2 expression levels. Furthermore, resistance to EZH2 inhibitors in some lymphomas has been linked to the activation of the MEK pathway as a bypass mechanism [2].

Quantitative Biochemical and Cellular Activity Data

The potency of this compound has been characterized across multiple biochemical and cellular assays. The following tables summarize the key quantitative data essential for experimental planning.

Table 1: Biochemical Inhibition of EZH2 by this compound

EZH2 Variant Ki (nM) Assay Description
Wild-Type EZH2 0.7 nM [4] [5] SAM-competitive biochemical methyltransferase assay.
Y641N Mutant EZH2 3.0 nM [4] [5] SAM-competitive biochemical methyltransferase assay.

Table 2: Cellular Activity and In Vivo Efficacy of this compound

Assay Type Cell Line / Model Result (IC50 / Effect) Key Findings
Cellular Target Engagement Karpas-422 (DLBCL) IC50 = 15 nM (H3K27me3 reduction) [4] [5] Potent on-target activity in cells.
Anti-Proliferation (In Vitro) Karpas-422 (DLBCL) IC50 = 25-122 nM [3] [4] Effective growth inhibition in a sensitive lymphoma line.
In Vivo Efficacy Karpas-422 Xenograft (Mice) Tumor growth inhibition [3] [5] Oral administration (BID, 20 days) led to dose-dependent tumor growth arrest and reduced intratumoral H3K27me3.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of H3K27me3 Reduction via ELISA

This protocol is used to demonstrate the on-target cellular activity of this compound by quantifying the reduction of H3K27me3 levels [4].

Workflow Diagram: H3K27me3 Reduction ELISA

G Start Plate Karpas-422 cells (2500 cells/well, 96-well plate) Treat Treat with this compound (11-point serial dilution, 72 hrs) Start->Treat Lyse Lyse cells (Acid-extracted solution) Treat->Lyse Transfer Transfer lysate to ELISA plate Lyse->Transfer Inc1 Incubate (2.5 hrs, RT) with shaking Transfer->Inc1 Wash1 Wash (7x) Inc1->Wash1 Ab1 Add detection antibody (Biotinylated anti-H3K27me3, 2 hrs) Wash1->Ab1 Wash2 Wash (7x) Ab1->Wash2 Ab2 Add HRP-linked antibody (1 hr) Wash2->Ab2 Wash3 Wash (7x) Ab2->Wash3 Detect Add TMB substrate (5 min, dark) Wash3->Detect Stop Add stop solution Detect->Stop Read Read absorbance Stop->Read

Materials:

  • Cell Line: Karpas-422 (human DLBCL cell line, harbors EZH2 WT)
  • Compound: this compound acetate (prepare 10 mM stock in DMSO)
  • Key Reagents: Acid-extracted solution, neutralization buffer, biotinylated anti-H3K27me3 antibody, HRP-linked secondary antibody, TMB substrate, stop solution.

Procedure:

  • Cell Plating: Plate Karpas-422 cells in complete medium at a density of 2,500 cells per well in a 96-well plate. Incubate for 2–3 hours at 37°C and 5% CO₂.
  • Compound Treatment:
    • Prepare an 11-point, 1:3 serial dilution of this compound in 100% DMSO.
    • Further dilute the compound in growth medium (ensuring the final DMSO concentration is ≤0.5%).
    • Add 25 µL of the diluted compound to the cell plate. The typical highest final concentration tested is 50 µM.
  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
  • Cell Lysis:
    • Centrifuge the plate at 2000 rpm for 5 minutes and remove the medium.
    • Add 100 µL of acid-extracted solution to each well to lyse the cells.
    • Shake the plate for 50 minutes at 4°C.
    • Add 38 µL of neutralization buffer per well and freeze the plate at -80°C.
  • ELISA:
    • Thaw the plate and transfer 50 µL of cell lysate to a new ELISA plate.
    • Incubate for 2.5 hours at room temperature with slow shaking.
    • Wash the plate seven times with 300 µL/well of wash buffer.
    • Add 100 µL of biotinylated anti-H3K27me3 detection antibody to each well and incubate for 2 hours with shaking.
    • Wash the plate seven times.
    • Add 100 µL of HRP-linked antibody and incubate for 60 minutes with shaking.
    • Wash the plate seven times.
    • Add 100 µL of TMB substrate and incubate for 5 minutes in the dark.
    • Stop the reaction by adding 100 µL of stop solution.
  • Data Analysis: Measure the absorbance. Plot the absorbance (representing H3K27me3 levels) against the log of the compound concentration to calculate the IC₅₀ value.
Protocol 2: In Vivo Efficacy Study in a Lymphoma Xenograft Model

This protocol outlines the evaluation of this compound's antitumor efficacy and pharmacodynamic effects in a mouse model of diffuse large B-cell lymphoma (DLBCL) [3] [5].

Materials:

  • Animals: Female SCID beige mice (6-8 weeks old).
  • Model: Subcutaneous Karpas-422 xenograft model.
  • Compound: this compound acetate. Formulate in a suitable vehicle for oral gavage (specific vehicle not detailed in sources, but 0.5% methylcellulose or similar is commonly used).
  • Key Measurements: Tumor volume (caliper measurement), body weight, and intratumoral H3K27me3 levels (via IHC or Western blot post-study).

Procedure:

  • Tumor Inoculation: Subcutaneously implant Karpas-422 cells into the flank of the mice to establish tumors.
  • Randomization and Dosing:
    • When tumors reach a predetermined volume (e.g., 150-200 mm³), randomize mice into treatment and control groups (n=5-10 per group).
    • Administer this compound acetate orally at doses such as 30, 100, and 300 mg/kg, twice daily (BID).
    • The control group receives the vehicle only.
  • Study Duration: Continue treatment for 20 days.
  • Monitoring:
    • Measure tumor volumes and body weights 2-3 times per week.
    • Calculate mean tumor volume for each group over time to generate tumor growth curves.
  • Pharmacodynamic Analysis:
    • At the end of the study, harvest tumors from a subset of animals.
    • Analyze the tumor lysates by Western blot or immunohistochemistry to assess the levels of H3K27me3, confirming target engagement in vivo.
  • Data Analysis:
    • Statistically compare tumor volumes between treatment and control groups (e.g., using ANOVA).
    • Calculate the percentage of tumor growth inhibition (%TGI).

Research Applications and Broader Context

This compound serves as a valuable tool compound in cancer research. Its primary application is in preclinical studies of EZH2-dependent cancers, particularly B-cell lymphomas like the Karpas-422 model [3] [4]. It can be used as a benchmark inhibitor to study the biological functions of EZH2 and the consequences of its inhibition. Furthermore, it has been utilized in non-cancer research, such as investigating the role of Ezh2 in lipid metabolism and chromatin remodeling in zebrafish [6].

It is important to note that while this compound is a potent research tool, the field is advancing towards addressing challenges like drug resistance and poor blood-brain barrier penetration [1] [7]. Newer generations of EZH2 inhibitors and dual-target inhibitors (e.g., targeting both EZH2 and BRD4) are being explored to overcome these limitations and achieve broader or more synergistic antitumor efficacy [1].

References

Cytotoxicity Concentration Range of PF-06726304

Author: Smolecule Technical Support Team. Date: February 2026

The cytotoxic effects of PF-06726304 are highly dependent on the cell type and exposure time. The table below summarizes key findings from recent studies.

Cell / Organism Type Exposure Duration Cytotoxic / Teratogenic Effects Recommended Working Concentration Source Model
MC3T3 pre-osteoblasts [1] 3 days Significant reduction in cell number and living cells at 100 μM; minimal to no effects at 1-10 μM. < 10 μM Mouse pre-osteoblast cell line
Zebrafish Embryos [2] 0-5 days post-fertilization (dpf) Lethal at 50 μM; heart sac edema in >50% of embryos at 50 μM; first signs of teratogenicity at 25 μM; EC50 = 29 μM. 5 μM (non-teratogenic) In vivo zebrafish model

Experimental Protocols & Key Findings

Here are the detailed methodologies from the studies that generated the data in the table above.

Cytotoxicity Assay in MC3T3 Pre-osteoblasts [1]
  • Objective: To assess the cytotoxic effects of a panel of EZH2 inhibitors, including this compound, on cell viability.
  • Cell Line: MC3T3 pre-osteoblasts.
  • Procedure:
    • Plate subconfluent, proliferating cells.
    • Administer this compound across a logarithmic range of concentrations (1 μM, 10 μM, and 100 μM) for 3 days.
    • Assess cytotoxicity using multiple methods:
      • MTS Assay: Measures mitochondrial metabolic activity.
      • Hoechst Staining: Quantifies absolute cell number via DNA content.
      • Live/Dead Staining: Differentiates viable and non-viable cells based on membrane integrity.
  • Key Outcome: Concentrations at or below 10 μM were generally non-toxic, making them suitable for functional studies on osteoblast differentiation [1].
Developmental Toxicity in Zebrafish Embryos [2]
  • Objective: To determine the teratogenic and lethal effects of this compound acetate during early development.
  • Model: Zebrafish (Danio rerio) embryos.
  • Procedure:
    • Expose embryos to this compound acetate from 0 to 5 days post-fertilization (dpf).
    • Test a concentration series (0.1 μM, 1 μM, 5 μM, 25 μM, and 50 μM).
    • Monitor phenotypes daily (e.g., heart sac edema, impaired circulation, hatching, death).
    • Measure standard length of larvae at 5 dpf as an indicator of general development.
    • Generate a concentration-response curve to calculate the EC50 (29 μM).
  • Key Outcome: A concentration of 5 μM was identified as a non-toxic dose that could be used to study Ezh2 inhibition effects on lipid accumulation without causing major developmental defects [2].

Handling and Storage Information

For proper handling and reconstitution of this compound, refer to the manufacturer's data [3].

  • Molecular Weight: 446.33 g/mol [3]
  • Solubility:
    • DMSO: 10 mg/mL (22.4 mM) [3]
    • Ethanol: 22 mg/mL [3]
    • Water: Insoluble [3]
  • Storage: It is recommended to store the product as directed by the manufacturer upon receipt. Always use fresh DMSO for dissolving, as moisture-absorbing DMSO can reduce solubility [3].

Troubleshooting Common Experimental Issues

G Start Start: Unexpected Cell Death or Toxicity Q1 Is your working concentration above 10 µM? Start->Q1 A1 Yes Q1->A1 A2 No Q1->A2 Act1 Reduce concentration. For most in vitro applications, use ≤ 10 µM. A1->Act1 Q2 Check solvent concentration. Is DMSO final concentration ≤ 0.1%? A2->Q2 A3 No Q2->A3 A4 Yes Q2->A4 Act2 Reduce DMSO concentration by preparing fresh stock. A3->Act2 Q3 Verify stock solution age. Is DMSO stock fresh? A4->Q3 A5 No Q3->A5 A6 Yes Q3->A6 Act3 Prepare a fresh stock solution from powder. A5->Act3 Act4 Perform a cell viability assay (MTS/Live-Dead) to establish a dose curve for your specific model. A6->Act4

Experimental Workflow for Dose-Response Testing

For any new cell model, it is crucial to establish a cytotoxicity profile. The following workflow outlines a standard approach.

G S1 1. Prepare Compound S2 2. Plate Cells S1->S2 S3 3. Apply Dilutions S2->S3 S4 4. Incubate S3->S4 S5 5. Assess Viability S4->S5 S6 6. Analyze Data S5->S6 Note1 Fresh DMSO stock, aliquot to avoid moisture Note1->S1 Note2 Logarithmic dilution series (e.g., 1 µM to 100 µM) Note2->S3 Note3 Use ≥2 assays: - MTS/MTT (metabolism) - Live/Dead (membrane integrity) Note3->S5 Note4 Calculate IC50/EC50 using statistical software Note4->S6

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration for this compound in my in vitro experiments? A safe and effective starting point for most mammalian cell lines is 1 µM. It is highly recommended to perform a dose-response curve in your specific model system to determine the optimal concentration that minimizes cytotoxicity while achieving the desired pharmacological effect (e.g., reduction of H3K27me3 levels) [1].

Q2: The compound doesn't seem to be working in my assay. What should I check? First, verify the integrity of your stock solution. Ensure it is fresh and properly stored. Second, confirm that your treatment is effectively inhibiting EZH2 by running a positive control, such as a Western blot for H3K27me3 levels. A reduction in this histone mark confirms target engagement [1].

Q3: Are there any specific cell types where this compound shows unique effects? Yes, the response can vary. For instance, in pre-osteoblasts (MC3T3 cells), inhibition of EZH2 by this compound stimulates osteoblast differentiation and enhances matrix mineralization [1]. Conversely, in a Karpas-422 lymphoma cell line, it has a potent anti-proliferative effect [3]. Always consult literature relevant to your specific research model.

References

Standardized Experimental Protocol for Metabolic Stability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Since specific data for PF-06726304 is lacking, here is a detailed methodology you can use to determine its metabolic stability. This protocol is adapted from a 2025 paper detailing metabolite identification practices at AstraZeneca [1].

Hepatocyte Incubation Assay

This in vitro assay is a standard for predicting a compound's metabolic fate in the liver.

  • Materials & Reagents

    • Test Compound: this compound
    • Cells: Cryopreserved, pooled primary human hepatocytes (e.g., from BioIVT)
    • Buffer: L-15 Leibovitz buffer (without phenol red)
    • Solvents: ACN, methanol, DMSO, water (all HPLC or LC/MS grade)
    • Equipment: LC-MS system with high-resolution mass spectrometry (HRMS), 96-deep-well plates, cell counter, centrifuge, water bath.
  • Step-by-Step Procedure

    • Hepatocyte Thawing & Preparation: Thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to warm L-15 buffer, centrifuge (3 min, 50 g), and remove supernatant. Resuspend pellet and count viable cells. Dilute to 1 million viable cells/mL (viability must be >80%) and keep at room temperature [1].
    • Compound Stock Solution: Prepare a 200 µM substrate solution of this compound. Start with 4 µL of a 10 mM DMSO stock, add 96 µL of ACN:water (1:1, v:v), and mix [1].
    • Incubation: Add 245 µL of hepatocyte suspension to a 96-deep-well plate. Pre-incubate for 15 min at 37°C. Start the reaction by adding 5 µL of the 200 µM this compound stock, resulting in a final concentration of 4 µM [1].
    • Sampling & Quenching: At time points 0, 40, and 120 min, withdraw a 50 µL sample. Immediately quench it in 200 µL of cold ACN:methanol (1:1, v:v) to stop metabolism. Centrifuge the stopped plates (20 min, 4°C, 4000 g) to precipitate proteins [1].
    • Sample Analysis: Dilute the supernatant (e.g., 50 µL supernatant + 100 µL water). Analyze using LC-HRMS to detect the parent drug (this compound) and its metabolites. The decline in parent compound peak area over time indicates metabolic degradation [1].
Data Analysis and Interpretation
  • Half-life (t1/2): Calculate from the slope (k) of the linear regression of Ln(peak area) vs. time: t1/2 = 0.693 / k.
  • Intrinsic Clearance (CLint): Can be calculated from the in vitro half-life and scaling factors.
  • Metabolite Identification: Use HRMS data to propose structures of metabolites based on mass shifts (e.g., +16 for oxidation, -14 for demethylation). Software like MassMetaSite or CompoundDiscoverer can aid this process [1].

Troubleshooting Common Metabolic Stability Issues

Here are common challenges and solutions when working with compounds like this compound.

Issue Possible Causes Solutions & Considerations
Rapid Metabolism Presence of metabolic "soft spots" on the molecule. Use in silico tools (e.g., MetaSite, FAME 3) to predict soft spots. Med chem efforts to block these sites (e.g., introduce deuterium, fluorine, or alter the group) [1].
Low Solubility / Precipitaion High lipophilicity of compound. Optimize solvent concentration in incubation (<0.5% ACN, 0.04% DMSO). Consider using solubilizing agents [1] [2].
Low Metabolite Signal Metabolites are poorly ionized or at low concentration. Use advanced HRMS for sensitive detection. Apply data-dependent acquisition (DDA) or data-independent acquisition (DIA) to find low-abundance metabolites [1].
Non-P450 Metabolism Metabolism by non-cytochrome enzymes (e.g., UGTs, esterases). Incorporate specific enzyme inhibitors or use recombinant enzymes to identify involved pathways [3].
In Vitro-In Vivo Disconnect Differences between closed in vitro system and open in vivo system with excretion. Conduct follow-up in vivo studies in rodents. Correlate in vitro metabolite profiles with those from in vivo plasma and urine samples [1].

Diagram: Experimental Workflow for Metabolic Stability Assessment

The diagram below outlines the core workflow for the hepatocyte incubation assay.

start Prepare this compound Stock Solution (200 µM) a Thaw & Prepare Human Hepatocytes (1M cells/mL) start->a b Pre-incubate Hepatocytes at 37°C for 15 min a->b c Initiate Reaction: Add Compound (Final 4 µM) b->c d Incubate at 37°C with Shaking c->d e Sample & Quench at T=0, 40, 120 min d->e f Centrifuge to Remove Proteins e->f g Analyze Supernatant via LC-HRMS f->g h Data Analysis: - Parent Depletion - Metabolite ID g->h

Pathways for Further Investigation

Given the lack of specific data, your investigation into this compound's stability will be exploratory. Here are key areas to focus on:

  • Focus on Key Parameters: From your experiments, determine the in vitro half-life (t1/2) and intrinsic clearance (CLint). These are fundamental for assessing stability and predicting human pharmacokinetics.
  • Identify Major Metabolites: Use HRMS data to identify the structures of the primary metabolites. This reveals the molecule's metabolic soft spots and the enzymes involved (e.g., CYP3A4, which is a common metabolizer) [3].
  • Correlate with In Vivo Data: If possible, administer this compound to animal models and compare the metabolite profile in plasma/urine with your in vitro findings. This is crucial for validating the in vitro system's predictive power [1].

References

Quantitative Profile: PF-06726304 and a Brain-Penetrant Analog

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for PF-06726304 and a modified, brain-penetrant analogue, highlighting the impact of a specific chemical change.

Property This compound (Compound 2) Brain-Penetrant Analog (Compound 5)
EZH2 Biochemical IC₅₀ 1.0 nM [1] 14 nM [1]
Cellular H3K27me3 IC₅₀ 16 nM [1] 580 nM [1]
Cell Proliferation IC₅₀ (Karpas-422) 122 nM [1] 4680 nM [1]
Efflux Ratio (MDR1-MDCK) 4.8 [1] 0.95 [1]
*In Vivo* Brain Penetrance (Kp,uu) <0.003 [1] 0.29 [1]
Key Structural Feature Pyridone with N-H bond [1] N-methylated pyridone [1]

The Strategy: How to Improve Brain Penetration

The poor brain penetration of this compound is primarily due to it being a substrate for P-glycoprotein (P-gp), an efflux pump at the blood-brain barrier that actively transports the drug back into the bloodstream [1]. The core strategy to overcome this involves reducing the compound's hydrogen bond donor count, which minimizes its interaction with P-gp [1].

Researchers achieved this by methylating the free N-H group on the pyridone moiety, a common feature in many EZH2 inhibitors [1]. While this modification slightly reduces biochemical potency, it successfully lowers the efflux ratio and significantly improves brain penetration, as shown by the jump in Kp,uu in the table above [1]. The following diagram illustrates this key chemical strategy.

G Original Original Pyridone Inhibitor (e.g., this compound) Problem P-gp Substrate High Efflux Ratio Poor Brain Penetrance (Kp,uu < 0.003) Original->Problem Strategy Medicinal Chemistry Strategy: N-Methylation of Pyridone Problem->Strategy Rationale Reduces Hydrogen Bond Donors Minimizes P-gp Efflux Strategy->Rationale Result Brain-Penetrant Analog Low Efflux Ratio (0.95) Improved Brain Penetrance (Kp,uu = 0.29) Rationale->Result

Experimental Protocols for Key Assays

Here are the methodologies for critical experiments used to generate the data in the table.

Cellular H3K27me3 Reduction Assay (ELISA)

This protocol measures the compound's ability to inhibit EZH2 function inside cells [1] [2].

  • Cell Seeding: Plate Karpas-422 cells (a lymphoma cell line sensitive to EZH2 inhibition) in a 96-well plate at a density of 2,500 cells per well in 100 µL of culture medium [2].
  • Compound Treatment:
    • Prepare an 11-point, 1:3 serial dilution of the test compound in 100% DMSO.
    • Further dilute the compound in growth medium, ensuring the final DMSO concentration does not exceed 0.5%.
    • Add 25 µL of the diluted compound to the cell plates. The highest final test concentration is typically 50 µM [2].
  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂ [2].
  • Cell Lysis:
    • Centrifuge plates and remove the medium.
    • Add 100 µL of acid-extraction solution to each well to lyse the cells.
    • Shake the plates for 50 minutes at 4°C, then add a neutralization buffer.
  • H3K27me3 Detection (ELISA):
    • Transfer cell lysates to an ELISA plate.
    • Incubate with a primary antibody specific for trimethylated Histone H3K27.
    • After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Develop the signal using TMB substrate and stop the reaction with a stop solution.
    • Measure the signal intensity to determine the IC₅₀ value [1] [2].
*In Vivo* Brain Penetration Study

This protocol describes how the key brain penetration metric (Kp,uu) is determined [1].

  • Dosing and Sample Collection:
    • Administer the compound to laboratory rats (e.g., via oral gavage or intravenous injection).
    • At predetermined time points after dosing, collect blood and whole brain tissue.
  • Sample Processing:
    • Centrifuge blood to obtain plasma.
    • Homogenize the brain tissue.
  • Bioanalysis:
    • Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the total drug concentration in both plasma and brain homogenate.
  • Data Calculation:
    • The unbound partition coefficient, Kp,uu, is calculated using the following formula. A value close to 1 indicates free diffusion between plasma and brain, while a value below 0.1 indicates poor penetration, often due to efflux [1].

FAQ and Troubleshooting Guide

Q: Why does our EZH2 inhibitor show excellent cellular potency but no efficacy in mouse brain tumor models? A: This is a classic sign of poor blood-brain barrier penetration. As seen with this compound, a high efflux ratio (>4) indicates the compound is likely a P-gp substrate. To confirm, measure the compound's Kp,uu in an in vivo pharmacokinetic study [1].

Q: We applied the N-methylation strategy, but our compound lost almost all EZH2 inhibitory activity. What can we do? A: A significant potency drop is a known risk. The strategy is to recover binding affinity by modifying other parts of the molecule. Research indicates that introducing larger, hydrophobic substituents at the 4-position of the pyridone ring can make favorable contacts with the EZH2 protein and help compensate for the potency lost from N-methylation [1].

Q: Are there other methods to improve brain delivery besides chemical modification? A: Yes, alternative strategies are under active investigation. These include:

  • Nanoparticle Carriers: Using liposomes or polymeric nanoparticles to encapsulate the drug and facilitate transport across the BBB [3] [4].
  • Receptor-Mediated Transcytosis: Conjugating the drug to ligands that bind to receptors highly expressed on the brain endothelium (e.g., TfR, LRP1) [3] [4].
  • Prodrug Approaches: Designing inactive precursors that have better BBB permeability and are converted to the active drug inside the brain [4].

References

Why is PF-06726304 a P-gp Substrate?

Author: Smolecule Technical Support Team. Date: February 2026

The core issue lies in the compound's chemical structure. PF-06726304, like many other EZH2 inhibitors (including Tazemetostat and CPI-1205), contains a conserved pyridone group [1].

This pyridone motif features a hydrogen bond donor (NH group) that makes it a good substrate for efflux transporters like P-glycoprotein (P-gp) [1]. When a compound is a P-gp substrate, it is actively pumped out of cells, which severely restricts its distribution into tissues such as the brain [1].

Strategies to Reduce P-gp Efflux

A primary and effective strategy to minimize P-gp efflux is to reduce the number of hydrogen bond donors in the molecule [1] [2].

For the pyridone-containing EZH2 inhibitors, this has been successfully achieved through N-methylation of the pyridone group [1]. This modification masks the hydrogen bond donor, which directly leads to a reduced efflux ratio and improved brain penetration.

The table below summarizes the dramatic improvement in properties achieved by applying this strategy to a compound closely related to this compound [1].

Table: Impact of Pyridone N-Methylation on EZH2 Inhibitor Properties

Property Parent Compound (2) N-Methylated Analog (5)
EZH2 Biochemical IC₅₀ 1.0 nM 14 nM
Cellular H3K27me3 IC₅₀ 16 nM 580 nM
MDCK-MDR1 Efflux Ratio 4.8 0.95
Unbound Brain-to-Blood Ratio (Kp,uu) < 0.003 0.29

As the data shows, while N-methylation causes an expected drop in cellular potency, it successfully reverses the efflux ratio from >1 (indicating active efflux) to <1 (indicating passive diffusion) and results in a nearly 100-fold improvement in brain penetration [1].

Other general medicinal chemistry strategies to reduce P-gp efflux, as supported by computational models, include [2]:

  • Increasing molecular volume/rigidity
  • Reducing the number of hydrogen bond acceptors
  • Lowering the pKa of basic amines

Experimental Protocols for Assessment

Here are established methodologies for evaluating the P-gp efflux potential and functional activity of your compounds.

1. In Vitro P-gp Efflux Assay This is a standard assay to determine if a compound is a P-gp substrate.

  • Cell Model: MDCK (Madin-Darby Canine Kidney) cells transfected with human MDR1 (P-gp) [1].
  • Procedure:
    • Grow cells as a confluent monolayer on a permeable filter support.
    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
    • After a set incubation period, measure the amount of compound that has appeared in the opposite chamber.
    • Calculate the apparent permeability (Papp) in both directions (A→B and B→A).
  • Data Analysis: The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER significantly greater than 2 (or >3 in some protocols) suggests the compound is a P-gp substrate [1].

2. Functional Assay for P-gp Activity The calcein-AM assay is a rapid, functional assay to measure P-gp activity in cells.

  • Principle: Non-fluorescent calcein-AM easily enters cells and is a known P-gp substrate. Inside the cell, esterases convert it to fluorescent calcein, which is not a substrate and gets trapped. In cells with high P-gp activity, calcein-AM is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to accumulation of calcein-AM and a strong increase in fluorescence [3].
  • Procedure:
    • Incubate cells (e.g., MDR1-transfected cell lines) with the test compound or a control P-gp inhibitor.
    • Load cells with calcein-AM.
    • Measure fluorescence intensity using a flow cytometer or fluorometer [3].
  • Data Analysis: An increase in fluorescence in the test compound group indicates potential P-gp inhibition. The "MDR1 Activity Factor (MAF)" can be calculated to provide a quantitative measure of P-gp function [3].

The following diagram illustrates the logical workflow for diagnosing and addressing the P-gp efflux problem with this compound.

Start This compound P-gp Efflux Problem Reason Structural Cause: Pyridone NH group is a hydrogen bond donor Start->Reason Strategy Chemical Strategy: Mask H-bond donor via Pyridone N-Methylation Reason->Strategy ExpAssay Experimental Assessment Strategy->ExpAssay Subgraph1 In Vitro P-gp Efflux Assay ExpAssay->Subgraph1 Subgraph2 Functional P-gp Activity Assay ExpAssay->Subgraph2

Key Takeaways for Your Research

  • This compound is a P-gp substrate due to its pyridone hydrogen bond donor, limiting its brain penetrance [1].
  • N-methylation of the pyridone is a proven strategy to reduce efflux and improve brain exposure, though it may reduce cellular potency [1].
  • MDCK-MDR1 and calcein-AM assays are key methods to evaluate the success of your chemical modifications [1] [3].

References

Quantitative Stability Data for EZH2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available metabolic stability data for PF-06726304 and a related, improved compound from the same research program. The data for this compound indicates high metabolic clearance, a challenge that subsequent compounds aimed to address [1].

Compound HLM Clearance (μL/min/mg) MLM Clearance (μL/min/mg) In Vitro Half-Life (min) Notes
This compound 210 253 Information not publicly available High metabolic clearance; used as a reference compound in discovery [1].
TDI-6118 (Compound 5) 449 >768 Information not publicly available A brain-penetrant EZH2 inhibitor derived from the this compound scaffold, showing even higher microsomal clearance [1].

Experimental Protocol: Microsomal Stability Assay

The following is a generalized methodology for determining metabolic stability using liver microsomes, based on standard industry practices. This protocol can be used as a benchmark to evaluate compounds like this compound [2] [3].

Objective: To measure the in vitro intrinsic clearance of a test compound by monitoring its disappearance in a liver microsome incubation over time.

Workflow Overview: The diagram below illustrates the key stages of the microsomal stability assay protocol.

microsomal_assay_workflow start Study Preparation a Pre-incubation Setup start->a b Initiate Reaction (Add NADPH) a->b c Sample at Time Points b->c d Terminate Reaction & Precipitate Protein c->d e Centrifuge and Analyze Supernatant d->e f Data Analysis & Calculate CLint e->f

Materials and Reagents:

  • Liver Microsomes: Pooled human or species-specific (e.g., mouse) liver microsomes.
  • Co-factor: NADPH Regenerating System (Solution A: NADP+, Glucose-6-phosphate; Solution B: Glucose-6-phosphate dehydrogenase).
  • Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4.
  • Test Compound: Prepared as a stock solution in DMSO.
  • Stop Solution: Acetonitrile with internal standard.
  • Equipment: Liquid handling robot, heated incubator, centrifuge, LC-MS/MS system.

Detailed Procedure:

  • Reaction Mixture Setup:

    • Prepare the pre-incubation mixture containing the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer. Keep the mixture at 37°C.
    • A control incubation should be prepared in the same way but without the NADPH co-factor to account for any non-enzymatic degradation [2].
  • Initiation and Sampling:

    • Start the enzymatic reaction by adding the NADPH regenerating system.
    • Immediately withdraw an aliquot (t=0) and transfer it to a plate containing cold acetonitrile to stop the reaction.
    • Continue to withdraw aliquots at predetermined time points (e.g., 5, 10, 15, 30, and 60 minutes) [3].
  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to pellet the precipitated proteins.
    • Transfer the clear supernatant to a new plate for analysis.
    • Analyze the samples using LC-MS/MS to quantify the peak area of the parent compound remaining at each time point [3].
  • Data Calculation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.
    • The slope of the linear regression of this plot is the elimination rate constant (k).
    • Apply the following calculations:
      • Half-life (t₁/₂) = ln(2) / k
      • In vitro Intrinsic Clearance (CLᵢₙₜ) = (Volume of incubation (µL) / Microsomal protein (mg)) × (ln(2) / t₁/₂) [2]

Frequently Asked Questions (FAQs)

Q1: The metabolic clearance for this compound is high. What are common strategies to improve metabolic stability? The research paper for this compound explicitly addressed this. The team modified the core scaffold by N-methylating the pyridone group, which reduced hydrogen bond donor count and, crucially, minimized its interaction with efflux transporters like P-glycoprotein. While this specific modification initially reduced biochemical potency, they recovered it by exploring substitutions at the 4-position of the pyridone ring. This strategy successfully led to the development of more stable, brain-penetrant EZH2 inhibitors [1].

Q2: Why might my experimental microsomal clearance data under-predict the in vivo clearance observed in animal models? This is a common observation in drug discovery. The microsomal stability assay primarily captures Phase I metabolism (e.g., CYP450-mediated reactions). Under-prediction can occur if [2]:

  • The compound is also a substrate for Phase II metabolism (e.g., UGT glucuronidation), which requires different co-factors (like UDPGA) not fully active in a standard microsomal assay.
  • Extra-hepatic metabolism (e.g., in the intestines or kidneys) contributes significantly to total body clearance.
  • There is a significant systematic under-prediction bias for certain compounds, which may require empirical scaling factors for accurate prediction.

Q3: Should I screen my compounds in liver microsomes or hepatocytes? Both are valuable, but they serve different purposes in a screening funnel:

  • Liver Microsomes: Ideal for high-throughput, low-cost ranking of compounds based on their susceptibility to Phase I metabolism. They are excellent for early-stage discovery when dealing with large compound libraries [2].
  • Hepatocytes: Contain a full complement of hepatic enzymes (both Phase I and Phase II) and more closely mimic the intracellular environment. They are recommended as a secondary screen on a smaller set of compounds for a more physiologically relevant assessment of metabolic stability [2].

References

PF-06726304: Core Information & Viability Data

Author: Smolecule Technical Support Team. Date: February 2026

PF-06726304 is a potent and selective inhibitor of the histone methyltransferase EZH2. Optimizing viability assays for this compound requires attention to solvent use, concentration, and exposure time.

Table 1: Basic Chemical and Biological Profile of this compound

Parameter Specification
Target EZH2 (wild-type and Y641N mutant) [1] [2]
Ki (EZH2 WT) 0.7 nM [1] [2]
Ki (EZH2 Y641N) 3.0 nM [1] [2]
Cellular IC50 (H3K27me3) 15 nM (in Karpas-422 cells) [1] [2]
Recommended Solvent DMSO [3] [1] [4]
Solubility in DMSO 10-45 mg/mL (22.4 - 100.82 mM) [3] [1] [4]
Physical Form White to beige powder [3] [4]

Table 2: Key Cell Viability and Toxicity Findings from Literature Findings are from specific cell models; optimal conditions may vary for your cell type.

Cell Line / Model Key Finding Recommended Non-Toxic Concentration Citation
MC3T3 pre-osteoblasts Significant toxicity at 100 μM for most EZH2 inhibitors tested. < 10 μM [5]
Karpas-422 lymphoma Used for cellular efficacy (IC50 for H3K27me3 reduction: 15 nM). Assay-dependent; viability assessed after 72-hour incubation. [1] [2]

Cell Viability Assay Protocol (MTS)

This protocol is adapted from general best practices for cell viability assays and specific methods used in this compound research [5] [6] [2].

Workflow Overview

The diagram below outlines the key steps in the MTS cell viability assay workflow.

workflow A 1. Plate Cells B 2. Compound Treatment A->B C 3. Incubation (72h) B->C D 4. Add MTS Reagent C->D E 5. Incubate (1-4h) D->E F 6. Record Absorbance E->F G 7. Data Analysis F->G

Detailed Procedure

  • Cell Plating: Plate cells in a 96-well plate at a density optimized for your cell line (e.g., 2,500 cells/well in 100 μL complete medium). Incubate for 2-3 hours at 37°C and 5% CO₂ to allow cell attachment [2].
  • Compound Preparation:
    • Prepare a 10 mM stock solution of this compound in 100% DMSO [2].
    • Perform a serial dilution in DMSO to create a concentrated working series (e.g., 11-point, 1:3 dilutions).
    • Further dilute the compound in growth medium to the desired final concentrations (e.g., 1 μM, 10 μM). Keep the final DMSO concentration constant and low (e.g., ≤0.5%) across all wells, including vehicle controls [5] [2].
  • Compound Treatment & Incubation: Add 25 μL of the diluted compound or vehicle control to each well. Gently shake the plate to mix. Incubate the plate for 72 hours at 37°C and 5% CO₂ [2].
  • Viability Measurement (MTS):
    • Add 20 μL of MTS reagent directly to each well.
    • Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor color development periodically.
    • Record the absorbance at 490 nm using a plate-reading spectrophotometer [6].

Troubleshooting Common Issues

Here are solutions to frequently encountered problems when testing this compound.

Table 3: Troubleshooting Guide for this compound Viability Assays

Problem Potential Cause Suggested Solution
Precipitate in well Poor aqueous solubility of compound. Ensure final DMSO concentration is ≥0.5%. Dilute from a fresh DMSO stock. After adding compound to medium, use immediately or briefly sonicate [1].
High background or signal variability Edge effect in plate; inaccurate pipetting. Use inner wells of the plate and include controls for background subtraction. Ensure consistent cell seeding and thorough reagent mixing [6].
No dose-response / flat curve Concentration range too narrow or incorrect. Test a broad range (e.g., 1 nM to 100 μM). Include a reference cytotoxic compound as an assay control [5].
Excessive cytotoxicity in controls DMSO toxicity. Keep final DMSO concentration at or below 0.5%. Verify DMSO concentration in vehicle controls matches treatment wells [5] [2].
Low assay signal Insufficient cell number; short MTS incubation. Optimize cell seeding density. Extend MTS incubation time, but do not exceed 4 hours to avoid cytotoxicity [6].

Key Optimization Considerations

  • Confirming Target Engagement: To confirm that your observed effects are due to EZH2 inhibition, measure global H3K27me3 levels via Western blot or ELISA alongside your viability assay. A reduction in H3K27me3 should correlate with the compound's efficacy [5] [2].
  • Cell Line Variation: Be aware that the sensitivity to this compound can vary significantly between cell lines. Always conduct a preliminary range-finding experiment [5].
  • Beyond Viability: Viability assays measure metabolic activity or cell number but not mechanism. For a fuller picture, combine them with other assays like clonogenic growth (soft agar) or analysis of stem cell markers to understand the compound's effect on cancer stem cell populations [7].

I hope this guide provides a solid foundation for your experiments with this compound.

References

Solvent Compatibility and Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solubility data for PF-06726304 in various solvents, which is crucial for preparing your stock solutions [1] [2] [3].

Solvent Solubility Concentration Notes
DMSO Soluble 10 - 22 mg/mL (approx. 22.4 - 49.3 mM) [2] [3] Primary solvent for stock solutions. Hygroscopic DMSO can reduce solubility; use fresh anhydrous DMSO [1] [2].
Ethanol Soluble Up to 22 mg/mL [2] An alternative for stock preparation.
Water Insoluble [2] N/A Not suitable for direct dissolution.
Corn Oil Soluble (in formulation) ≥ 1 mg/mL (saturation unknown) [1] For in vivo formulations when combined with DMSO.

Step-by-Step Guide for 10 mM Stock Solution in DMSO

  • Calculate Mass: Weigh 4.46 mg of this compound (Molecular Weight: 446.33 g/mol) [1] [2].
  • Dissolve: Transfer the compound to a clean vial and add 1 mL of fresh, anhydrous DMSO.
  • Mix: Vortex or gently agitate the mixture until the powder is fully dissolved, resulting in a clear solution.
  • Aliquot and Store: Divide the solution into small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (about one month) or at -80°C for longer storage (up to six months) [1] [4].

In Vivo Formulation Preparation

For animal studies, this compound requires specific formulations to improve bioavailability and tolerance. Below is a standard workflow for preparing an oral suspension.

in_vivo_formulation Start Start: Prepare 10 mg/mL DMSO Stock Step1 Add PEG300 (40% v/v) Mix evenly until clear Start->Step1 Sequential addition is critical Step2 Add Tween 80 (5% v/v) Mix evenly until clear Step1->Step2 Step3 Add Saline (45% v/v) Mix evenly until clear Step2->Step3 End Final Homogeneous Suspension Ready for administration Step3->End

Example Preparation (1 mL total volume):

  • Step 1: Add 100 µL of a 10.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix evenly [1].
  • Step 2: Add 50 µL of Tween 80 to the mixture from Step 1 and mix evenly [1].
  • Step 3: Add 450 µL of normal saline (0.9% sodium chloride) to adjust the volume to 1 mL. Mix thoroughly until a homogeneous suspension is achieved [1].

Alternative Formulation: A clear solution can also be prepared using 10% DMSO + 90% (20% SBE-β-CD in Saline) [1].

Key Experimental Protocols

Cellular H3K27me3 Reduction Assay (from reference) [2]

This protocol validates the on-target cellular activity of this compound by measuring the reduction of histone H3 lysine 27 trimethylation.

  • Cell Line: Karpas-422 (Diffuse Large B-Cell Lymphoma line harboring wild-type EZH2) [1] [2].
  • Procedure:
    • Cell Seeding: Plate Karpas-422 cells at 2,500 cells/well in 100 µL medium in a 96-well plate.
    • Dosing: After 2-3 hours, add 25 µL of serially diluted this compound in growth medium. Test a concentration range (e.g., from 50 µM in a 1:3 serial dilution) with a final DMSO concentration of 0.5%.
    • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
    • Cell Lysis & ELISA: Lyse cells, transfer lysates to an ELISA plate, and incubate with a biotinylated anti-H3K27me3 antibody. After washing, detect signal using HRP-linked streptavidin and a colorimetric substrate (TMB).
  • Expected Outcome: this compound inhibits H3K27me3 with an IC₅₀ of 15 nM in this cell line [1].

Troubleshooting FAQs

Q1: My compound is precipitating out of solution in my cellular assay. What should I do?

  • A: This is often due to the "cosolvent shock" that occurs when the DMSO stock is added to the aqueous cell culture medium.
    • Confirm DMSO Concentration: Ensure the final DMSO concentration does not exceed 0.5% [2].
    • Use Fresh DMSO: Always use fresh, anhydrous DMSO, as it is hygroscopic.
    • Serial Dilution: Prepare intermediate dilutions of your stock in culture medium before adding it to the cells. Avoid adding a highly concentrated DMSO stock directly to the cell medium.

Q2: I am not observing the expected anti-proliferative effect in my Karpas-422 cells.

  • A:
    • Verify Potency: Confirm you are using an effective concentration range. This compound has an IC₅₀ of 25 nM for the proliferation of Karpas-422 cells [1] [5].
    • Check Cell Health & Identity: Ensure your cell line is healthy, properly authenticated, and has the correct EZH2 status (wild-type).
    • Validate Target Engagement: Run a parallel H3K27me3 reduction assay (as described above) to confirm the compound is active and engaging its target in your cellular system [1] [6].

Q3: How cytotoxic is this compound to pre-osteoblast cells?

  • A: Cytotoxicity is dose-dependent. A study on MC3T3 pre-osteoblasts showed that concentrations of 1-10 µM generally had minimal to no effects on metabolic activity or cell viability. However, significant reductions in cell number and viability were observed at a concentration of 100 µM [6]. Always determine the optimal non-toxic concentration for your specific cell model.

References

PF-06726304 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage and handling conditions for PF-06726304 as provided by chemical suppliers and safety data sheets.

Aspect Specification Source / Additional Context
Recommended Storage Temperature -20°C (powder form) [1] [2] [3]
-80°C (solution in solvent) [1] [2]
Physical Form & Appearance White to off-white solid powder [1] [4]
Shelf Life 3 years (lyophilized/ powder at -20°C) [3]
6 months (in solvent at -80°C) [1]
1 month (in solvent at -20°C) [1] [3]
Handling Precautions Avoid inhalation, contact with skin/eyes. Use in a well-ventilated area. Wear personal protective equipment. [2]

| Hazard Statements | H302 (Harmful if swallowed) H410 (Very toxic to aquatic life with long-lasting effects) | [2] |

Solubility & Solution Preparation

For your in vitro and in vivo work, here are the solubility characteristics and guidance for preparing stock solutions.

Solubility Profile:

  • DMSO: The most common solvent. Solubility is reported as 10 mg/mL [5], 15 mg/mL [1], or 45 mg/mL [6]. These variations may be batch-dependent. If a concentration higher than 10 mg/mL is needed, sonication is recommended [6].
  • Ethanol: Soluble, with reports of 20 mg/mL [3] and 22 mg/mL [5].
  • Water: Insoluble [5] [3].

Preparation of In Vivo Formulation: One commonly cited method for preparing a dosing solution for animal studies is as follows [6]:

  • Prepare a 10 mg/mL clear stock solution in 100% DMSO.
  • Add this stock solution to PEG300 and mix evenly (final mixture: 10% DMSO, 40% PEG300).
  • Add Tween 80 and mix (final: 5% Tween 80).
  • Add saline to adjust to the final volume (final: 45% saline).
  • The final concentration of this compound in this formulation can be 1 mg/mL (2.24 mM) or as required [1] [6].

> Important: Always add the co-solvents in the specified sequence and ensure the solution is clear before adding the next component [1] [6].

Troubleshooting Common Issues

Problem 1: Compound precipitation upon dilution.

  • Cause: The compound may crash out of solution when the DMSO stock is added to aqueous buffers.
  • Solution: Ensure co-solvents are added in the correct order (DMSO → PEG300 → Tween 80 → Saline). Gently warm the solution and use a brief sonication to re-dissolve the compound. Prepare working solutions fresh and use immediately when possible [6].

Problem 2: Loss of potency in cell-based assays.

  • Cause: Repeated freeze-thaw cycles of the stock solution or using an overly high concentration that leads to cytotoxicity can cause this issue.
  • Solution:
    • Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles [3].
    • Validate concentration in your assay system. A study on pre-osteoblast cells showed that concentrations of 10 µM and higher for various EZH2 inhibitors, including this compound, can significantly reduce metabolic activity and cell numbers [7].

Problem 3: Uncertainty about on-target effect in cells.

  • Cause: Need to confirm that observed phenotypic changes are due to EZH2 inhibition.
  • Solution: Run a parallel experiment to measure the reduction of cellular H3K27me3 levels via Western blot as a pharmacodynamic marker. This compound potently inhibits H3K27me3 with an IC50 of 15 nM in Karpas-422 cells [5].

Experimental Protocol Reference

The following diagram outlines a representative cell-based assay protocol adapted from the literature to evaluate the cellular activity of this compound [5].

g Experimental Workflow for H3K27me3 Inhibition Assay Start Start Assay Plate Plate Karpas-422 cells (2,500 cells/well in 96-well plate) Start->Plate Incubate1 Pre-incubate (37°C, 5% CO2, 2-3 hours) Plate->Incubate1 Treat Treat with this compound (11-point serial dilution, 72 hours) Incubate1->Treat Lyse Centrifuge & remove medium. Lyse cells with acid. Treat->Lyse ELISA Transfer lysate to ELISA: 1. Incubate & wash 2. Add detection antibody 3. Add HRP-linked antibody 4. Add TMB substrate Lyse->ELISA Stop Add stop solution and measure signal ELISA->Stop End Analyze H3K27me3 reduction (IC50 ~15 nM) Stop->End

Important Disclaimer

This information is intended for research use only and is not for human consumption. The data is compiled from commercial supplier documentation and scientific literature. Always refer to the most recent Safety Data Sheet (SDS) for the specific batch you receive before use [2].

References

PF-06726304 plasma concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

PF-06726304 Biochemical & Cellular Profile

The table below summarizes key in vitro and in vivo data for this compound from the literature.

Parameter Value / Description Experimental Context
Molecular Weight 446.33 g/mol - [1] [2] [3]
EZH2 Inhibition (Ki) Wild-type: 0.7 nM; Y641N mutant: 3.0 nM Biochemical assay (cell-free) [1] [2]
Cellular Potency (IC₅₀) H3K27me3 reduction: 15 nM; Karpas-422 cell proliferation: 25 nM Karpas-422 cell line (harbors EZH2 WT) [1] [2]
In Vivo Efficacy 30, 100, 200, 300 mg/kg (oral, BID) suppressed tumor growth. Female Scid beige mice with Karpas-422 xenografts [1] [2] [3]
Suggested Solubility DMSO: ~10-20 mg/mL (clear solution) For in vitro studies [4] [1]
Cytotoxicity Note Significant reduction in cell number & viability at 100 µM; minimal effects at <10 µM. MC3T3 pre-osteoblast cells after 3-day treatment [5]

Experimental Protocols from Literature

Here are detailed methodologies for key experiments involving this compound, which you can adapt for your research.

In Vitro H3K27me3 Reduction ELISA (Karpas-422 Cells) [1]

This protocol measures the compound's on-target effect in cells.

  • Cell Seeding: Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells/well in 100 µL of complete medium.
  • Compound Preparation: Prepare an 11-point, 1:3 serial dilution of this compound in 100% DMSO, then further dilute in growth medium.
  • Treatment: Add 25 µL of the compound solution to the cell plates. The final DMSO concentration should not exceed 0.5%. Incubate for 72 hours at 37°C and 5% CO₂.
  • Cell Lysis: Centrifuge plates and remove medium. Lyse cells with 100 µL of an acid-extraction solution for 50 minutes at 4°C.
  • ELISA:
    • Transfer cell lysates to an ELISA plate and incubate for 2.5 hours with shaking.
    • Wash plates and add a biotinylated anti-trimethylhistone H3K27 antibody for 2 hours.
    • Wash plates and add a horseradish peroxidase-linked secondary antibody for 1 hour.
    • After final washes, add TMB substrate reagent, followed by a stop solution after 5 minutes.
    • Measure absorbance to determine H3K27me3 levels.
In Vivo Dosing in a Xenograft Model [1] [3]

This describes an efficacy model used in the literature.

  • Animal Model: Female Scid beige mice (6-8 weeks old) with subcutaneously implanted Karpas-422 lymphoma xenografts.
  • Dosing Formulation: Not explicitly detailed in the searched results. For in vivo work, formulations often use suspensions in vehicles containing agents like carboxymethyl cellulose (CMC-Na) or solutions in co-solvents like DMSO, PEG300, and Tween 80 in saline [1] [3].
  • Dosing Regimen: Administer this compound orally at doses of 30, 100, 200, or 300 mg/kg, twice daily (BID), for up to 20 days.
  • Endpoint Analysis: Monitor tumor volume over time. For pharmacodynamic analysis, tumor tissues can be harvested to assess H3K27me3 levels via Western blot or immunohistochemistry.

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
Poor Solubility in Buffer Low aqueous solubility of the compound. Ensure fresh DMSO stock is used. For cellular assays, sequentially dilute the DMSO stock into the culture medium, ensuring the final DMSO concentration is tolerated by cells (e.g., ≤0.5%) [4] [3].
Lack of Efficacy in Cells Concentration too low; poor cellular uptake; target not critical for the cell line. Confirm potency in a positive control cell line (e.g., Karpas-422). Use the H3K27me3 reduction ELISA to verify target engagement in your specific cell model. Ensure dosing is below cytotoxic levels (start with <10 µM) [5].
High Cytotoxicity Concentration is too high, leading to non-specific cell death. Titrate the compound down. The cited research indicates that concentrations of 10 µM and below are generally non-toxic to pre-osteoblasts, while 100 µM is significantly toxic [5].

EZH2 Inhibition Context and Experimental Pathway

To help visualize the mechanism of action and a general experimental workflow for profiling an inhibitor like this compound, see the following diagrams.

ezh2_pathway EZH2 Inhibitor Mechanism of Action SAM SAM Cofactor EZH2 EZH2 (PRC2 Complex) SAM->EZH2 Binds H3K27me3 H3K27me3 EZH2->H3K27me3 Catalyzes H3K27 H3K27 Substrate H3K27->EZH2 Binds Gene_Silencing Gene Silencing H3K27me3->Gene_Silencing PF This compound PF->EZH2 Competes with SAM PF->H3K27me3 Reduces Levels

workflow In Vitro to In Vivo Efficacy Workflow Start Start: Identify Target Biochem Biochemical Assay Determine Ki Start->Biochem Cellular Cellular Assay IC50 for H3K27me3 & Proliferation Biochem->Cellular Cytotox Cytotoxicity Assay Establish Safety Window Cellular->Cytotox Cytotox->Cellular Feedback InVivo In Vivo Efficacy Xenograft Model & PD Analysis Cytotox->InVivo End End: Data Analysis InVivo->End

References

The Strategy: Modifying the Pyridone Motif

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that a key challenge with EZH2 inhibitors, including PF-06726304, is their poor brain penetrance due to active efflux by transporters like P-glycoprotein (P-gp) at the blood-brain barrier [1]. A proposed strategy to mitigate this is to reduce the number of hydrogen bond donors in the molecule, as this property is known to influence P-gp substrate activity [1].

For this compound and similar inhibitors, this was achieved by methylating the free N-H group on the conserved pyridone ring [1]. This modification aims to reduce the compound's recognition by efflux transporters.

The table below summarizes the key improvements in permeability and efflux ratio achieved by this modification on a close analogue of this compound [1].

Parameter Parent Compound (2) N-Methylated Analog (5)
EZH2 Biochemical IC₅₀ 1.0 nM 14 nM
Cellular IC₅₀ (H3K27me3) 16 nM 580 nM
MDCK/MDR1 Permeability (AB, nm/s) 37 105
Efflux Ratio 4.8 0.95
Unbound Brain-to-Blood Ratio (Kp,uu) < 0.003 0.29

As the table shows, while the N-methylation strategy caused an expected drop in cellular potency, it successfully reduced the efflux ratio from 4.8 to 0.95 and significantly improved brain penetration [1].

Experimental Evaluation of Efflux

To assess the success of such modifications, researchers typically use cell-based assays to quantify transporter-mediated efflux. The core methodology involves using Caco-2 cell monolayers or transfected MDCKII cells:

  • Cell Model: Caco-2 cells (which express endogenous P-gp and BCRP) or MDCKII cells transfected with human MDR1 (P-gp) or BCRP [2] [3].
  • Measurement of Permeability: The experiment measures the apparent permeability coefficient ((P_{app})) in both the apical-to-basal (A-B) and basal-to-apical (B-A) directions.
  • Calculation of Efflux Ratio (ER): This is a key metric calculated as: (ER = P_{app}(B-A) / P_{app}(A-B)) An ER significantly greater than 2.0 suggests active efflux [2].
  • Use of Inhibitors: To confirm the role of specific transporters, selective inhibitors are used:
    • P-gp selective inhibitor: LY335979 [2].
    • BCRP/P-gp dual inhibitor: WK-X-34 [2].
    • Other common inhibitors: Elacridar (for P-gp and BCRP) is also used in such studies [3].

The following diagram outlines the logical workflow for investigating and confirming active efflux in this type of experiment.

G Start Start: Investigate Compound Efflux Assay Perform Transport Assay on Cell Monolayers (MDCKII or Caco-2) Start->Assay CalcER Calculate Efflux Ratio (ER) ER = Pₐₚₚ(B→A) / Pₐₚₚ(A→B) Assay->CalcER Decision Is ER > 2? CalcER->Decision Inhibitor Apply Specific Transport Inhibitors (e.g., Elacridar, LY335979) Decision->Inhibitor Yes End End: Interpret Results Decision->End No Confirm Confirm ER Reduction and Identify Transporter(s) Inhibitor->Confirm Confirm->End

Frequently Asked Questions

Why is reducing the efflux ratio important for a drug like this compound? Many targeted anticancer drugs are substrates for efflux transporters like P-gp and BCRP, which limit their distribution into sanctuary sites like the brain [1] [3]. Reducing the efflux ratio is a key strategy to improve drug penetration into tumors located in the central nervous system and to overcome a mechanism of multidrug resistance in cancer cells [4].

What are the common trade-offs when modifying a compound to reduce its efflux ratio? As seen with the N-methylation strategy, reducing efflux can come at a cost. The primary trade-offs often include a decrease in biochemical and cellular potency (higher IC₅₀ values). There can also be impacts on other pharmacokinetic properties, such as metabolic stability, which must be optimized in subsequent rounds of drug design [1].

Where can I find the chemical and purchasing information for this compound? Chemical suppliers like Selleck Chemicals provide detailed information on this compound, including its structure, molecular weight, and in vitro/vivo activity data [5].

References

PF-06726304 In Vivo Dosing Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from a primary research study for your reference.

Parameter Details
Animal Model Female Scid beige mice (6-8 weeks old) with subcutaneous Karpas-422 (diffuse large B-cell lymphoma) xenografts [1] [2].
Reported Doses 30, 100, 200, and 300 mg/kg [1] [2].
Dose Frequency Twice daily (BID) [1] [2].
Administration Route Oral administration [1].
Treatment Duration 20 days [1] [2].
Key Findings Dose-dependent tumor growth inhibition and robust reduction of intratumoral H3K27me3 levels [1] [2].

Experimental Context & Workflow

The dosing regimen above was used in a study to evaluate the anti-tumor efficacy of PF-06726304. The diagram below outlines the core experimental workflow.

A Establish Karpas-422 Xenograft Model B Randomize Animals into Groups A->B C Administer this compound (30, 100, 200, 300 mg/kg, oral, BID) B->C D Monitor Tumor Volume Over 20 Days C->D E Terminate Experiment & Analyze Results D->E F Biomarker Analysis: H3K27me3 Levels in Tumors E->F

Frequently Asked Questions

  • How do I prepare the compound for in vivo dosing? Suppliers provide guidance for preparing stock solutions and in vivo formulations. One common method involves first creating a DMSO master stock solution, which is then sequentially mixed with PEG300, Tween 80, and saline to create a clear working solution for administration [2]. Another study used a homogeneous suspension in a 0.5% CMC-Na solution [1].

  • What evidence supports that the effect is on-target? The study demonstrated on-target pharmacodynamic effects in vivo. A dose-dependent reduction of intratumoral H3K27me3—the direct histone mark catalyzed by EZH2—was observed, confirming that the compound was engaging its intended target in the live animal model [1].

  • Are there any toxicity concerns at these doses? While the specific study did not report overt toxicity, general principles apply. A separate in vitro study on pre-osteoblast cells suggested that the toxicity of EZH2 inhibitors is dose-dependent, and concentrations below 10 μM were generally non-toxic to those cells [3]. You should determine the maximum tolerated dose for your specific model.

Troubleshooting Guide

  • Unexpected Low Efficacy: Verify the activity of your drug preparation using a cellular H3K27me3 inhibition assay (see protocol below). Confirm that your animal model expresses the EZH2 target, particularly mutant forms like Y641N for which this compound is potent [1].
  • Toxicity Observed: Consider reformulating the compound to improve biocompatibility or adjusting the dose downward while potentially increasing the treatment duration.

Supplementary In Vitro Protocol

To confirm your compound's activity before proceeding to in vivo studies, you can use this cell-based validation protocol.

Objective: To measure the reduction of cellular H3K27me3 levels in Karpas-422 cells after treatment with this compound [1].

Workflow:

A Plate Karpas-422 cells (2,500 cells/well in 96-well plate) B Incubate with this compound (72 hours at 37°C, 5% CO₂) A->B C Lyse cells and transfer lysate to ELISA plate B->C D Incubate with H3K27me3 detection antibody C->D E Add HRP-linked antibody and TMB substrate D->E F Measure signal intensity E->F

Key Details:

  • Cell Line: Karpas-422 (Diffuse Large B-Cell Lymphoma) [1].
  • Incubation Time: 72 hours [1].
  • Readout: The level of H3K27me3 is quantified via ELISA, with an IC50 value of 15 nM reported for this compound in this assay [1].

References

PF-06726304 tumor penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

PF-06726304: Core Quantitative Data

The table below summarizes essential biochemical and cellular activity data for this compound.

Parameter Value Description / Notes
Molecular Weight 446.33 g/mol Formula: C₂₂H₂₁Cl₂N₃O₃ [1] [2]
Ki (EZH2 WT) 0.7 nM Binding affinity for wild-type EZH2 [1] [2]
Ki (EZH2 Y641N) 3.0 nM Binding affinity for a common mutant form of EZH2 [1] [2]
Cellular IC₅₀ (H3K27me3) 15 nM Concentration that reduces H3K27me3 levels by 50% in Karpas-422 cells [1] [2]
Cellular IC₅₀ (Proliferation) 25 nM Concentration that inhibits proliferation by 50% in Karpas-422 cells [1]
Solubility (DMSO) 10-45 mg/mL ~22.4-100.8 mM; batch-dependent, sonication is recommended [1] [2]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Can achieve a concentration of ~1 mg/mL (2.24 mM) [2]

Standard Experimental Protocols

Here are detailed methodologies for key experiments using this compound, as cited in the literature.

In Vitro H3K27me3 Reduction Assay (Cell-Based ELISA)

This protocol is used to measure the compound's ability to inhibit EZH2 function within cells, typically in the Karpas-422 diffuse large B-cell lymphoma line [1].

  • Cell Plating: Plate Karpas-422 cells in 96-well plates at a density of 2,500 cells per well in 100 μL of complete growth medium.
  • Compound Treatment:
    • Prepare an 11-point serial dilution of this compound in DMSO.
    • Further dilute the compound in growth medium. The final DMSO concentration should not exceed 0.5%.
    • Add 25 μL of the compound solution to each well. The highest final concentration tested is typically 50 μM.
  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
  • Cell Lysis: After incubation, centrifuge the plates and remove the medium. Lyse the cells by adding an acid-extraction solution and shaking for 50 minutes at 4°C.
  • ELISA Detection:
    • Transfer cell lysates to an ELISA plate.
    • Incubate with a primary antibody against trimethylated histone H3K27 (H3K27me3).
    • Wash the plate and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Add a substrate (e.g., TMB) to develop a colorimetric signal, which is stopped with a stop solution.
  • Data Analysis: Measure the absorbance to quantify H3K27me3 levels. The IC₅₀ value is the concentration at which a 50% reduction in H3K27me3 is observed relative to untreated controls.
In Vivo Efficacy Study in Xenograft Models

This protocol assesses the antitumor efficacy of this compound in animal models [1] [2].

  • Animal Model: Use female SCID beige mice.
  • Tumor Inoculation: Subcutaneously implant mice with Karpas-422 cells to establish tumors.
  • Dosing Regimen:
    • Administer this compound orally, often at doses of 30, 100, and 200-300 mg/kg.
    • The compound is typically administered twice daily (BID).
    • The study duration is usually around 20 days.
  • Formulation: For oral dosing, the compound can be formulated in a suspension. One referenced in vivo formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonicated to achieve a clear solution at 1 mg/mL [2].
  • Endpoint Measurements:
    • Monitor tumor volume regularly to assess growth inhibition.
    • At the end of the study, analyze tumor samples to confirm on-target effects via reduced H3K27me3 levels and derepression of EZH2 target genes.

Mechanism of Action & Workflow

The following diagram illustrates how this compound targets the EZH2 function within the PRC2 complex to exert its antitumor effects.

PF This compound EZH2 EZH2 (PRC2 Complex) PF->EZH2 Inhibits H3K27me3 H3K27me3 Mark EZH2->H3K27me3 Catalyzes TSG Tumor Suppressor Gene Silencing H3K27me3->TSG Promotes Outcome Tumor Growth Inhibition TSG->Outcome Leads to

This compound Inhibits EZH2 to Reactivate Tumor Suppressor Genes

Frequently Asked Questions

Q1: What is the evidence that this compound penetrates tumors effectively in vivo? A1: Studies in a Karpas-422 xenograft mouse model demonstrated that oral administration of this compound led to dose-dependent tumor growth suppression and a concurrent, robust reduction in H3K27me3 levels within the tumors. This confirmed that the compound successfully reached its target in the tumor tissue and engaged EZH2 [1] [2].

Q2: Besides lymphoma, are there other cancer types where this compound has shown promise? A2: While the most detailed preclinical data is in lymphoma models, recent genetic and epigenetic studies have identified EZH2 as a key target in sarcoma stem cells (STS-CSCs) across multiple subtypes. Inhibiting EZH2 with agents like tazemetostat was shown to reduce the CSC population, suggesting a potential application for EZH2 inhibitors like this compound in overcoming chemotherapy resistance in sarcomas [3].

Q3: How should I handle solubility issues with this compound in cell culture? A3: this compound has good solubility in DMSO (10-45 mg/mL). For cell-based assays, prepare a concentrated stock in DMSO and then dilute it into the culture medium. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid cytotoxicity. Sonication of the stock solution can aid in dissolving the compound completely [1] [2].

Q4: What are the recommended storage conditions? A4: The powder should be stored at -20°C. For solutions in DMSO, it is recommended to store them at -80°C to maximize stability over time (e.g., for 1 year) [2]. Always use fresh DMSO that is free of water to prevent degradation.

References

PF-06726304 vs EPZ-6438 potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile Overview at a Glance

Feature PF-06726304 EPZ-6438 (Tazemetostat)
Primary Name This compound acetate [1] EPZ-6438; Tazemetostat (brand name) [2] [3]
Biochemical Role Selective inhibitor of the Histone-lysine N-methyltransferase EZH2 [1]. Potent and selective inhibitor of EZH2 [2].
Mechanism SAM-competitive inhibitor [3]. SAM-competitive inhibitor [3].
Key Characteristics A novel structural class of EZH2 inhibitor [1]. Good oral bioavailability; first FDA-approved EZH2 inhibitor for certain cancers [2] [3].

Direct Comparison of Potency and Efficacy

The following table summarizes experimental data from a study that directly compared both compounds in the same assays [4].

Experimental Metric This compound Performance EPZ-6438 Performance Conclusion
Cytotoxicity (MC3T3 pre-osteoblasts) Showed significant reduction in cell number and living cells at 100μM [4]. Less harmful to metabolic activity and cell number at 10μM; significant toxicity at 100μM [4]. EPZ-6438 is less cytotoxic at lower, therapeutically relevant concentrations [4].
H3K27me3 Inhibition (MC3T3 cells) Effective at reducing H3K27me3 levels [4]. Highly effective (>5 fold reduction) at reducing H3K27me3 levels [4]. EPZ-6438 is more potent in suppressing the core enzymatic function of EZH2 [4].
Stimulation of Osteoblastogenesis Promoted osteoblast differentiation [4]. More potent than GSK126 (another inhibitor) in stimulating extracellular matrix mineralization [4]. EPZ-6438 shows higher efficacy in a functional cellular differentiation assay [4].
Therapeutic Anti-Tumor Activity Information not available in search results. Leads to potent antitumor activity, including complete and sustained tumor regressions in EZH2-mutant lymphoma xenograft models [2]. EPZ-6438 has demonstrated strong efficacy in validated disease models, leading to its clinical approval [2] [3].

Key Experimental Context

To interpret the data in the table, here is more detail on the methodologies used in the cited experiments [4]:

  • Cell Viability and Cytotoxicity Assays: These were performed on MC3T3 pre-osteoblastic cells. Metabolic activity was measured using MTS assays, absolute cell number was quantified by Hoechst staining (which measures DNA content), and the fraction of viable cells was determined using live/dead staining.
  • H3K27me3 Inhibition Measurement: The levels of the H3K27me3 histone mark, a direct indicator of EZH2 enzymatic activity, were assessed via western blot analysis.
  • Osteogenic Efficacy: The stimulation of bone-forming osteoblast differentiation was measured by the extent of extracellular matrix mineralization.

EZH2 Inhibition and Cancer Signaling

The diagram below illustrates the mechanism of EZH2 inhibitors and their role in disrupting cancer-promoting pathways, which explains their therapeutic potential [5].

architecture PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) PRC2->EZH2 H3K27me3 H3K27me3 Mark EZH2->H3K27me3 Catalyzes TSG Tumor Suppressor Gene Silencing H3K27me3->TSG Signaling Oncogenic Signaling (e.g., Wnt/β-catenin, PI3K/Akt) H3K27me3->Signaling Promotes Cancer Cancer Progression TSG->Cancer Signaling->Cancer Inhibitor This compound / EPZ-6438 Inhibitor->EZH2 Inhibits

This diagram shows how EZH2, as part of the PRC2 complex, silences tumor suppressor genes and promotes oncogenic pathways. Inhibitors like this compound and EPZ-6438 block this activity, reactivating protective genes [5].

Key Insights for Researchers

  • EPZ-6438 is a Clinically Validated Molecule: The superior drug-like properties and proven efficacy of EPZ-6438 in preclinical models led to its clinical development and subsequent FDA approval, making it a benchmark compound in the field [2] [3].
  • This compound is a Valuable Research Tool: While perhaps less potent, this compound represents a novel structural class of EZH2 inhibitor. It has been effectively used in basic research, for instance, to study the role of EZH2 in lipid accumulation in zebrafish models [6].
  • Consider Cellular Context: The relative potency of these inhibitors can be influenced by the specific PRC2 complex state and the presence of allosteric modulators like the H3K27me3 mark itself [7].

References

PF-06726304 EZH2 inhibitor panel efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Overview of EZH2 Inhibitors

EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences gene expression by depositing the repressive histone mark H3K27me3 (trimethylation of histone H3 at lysine 27) [1]. Inhibiting EZH2 reduces H3K27me3 levels, leading to the re-expression of genes that can affect outcomes in cancer, bone formation, and metabolism [2] [3] [4].

Several small-molecule inhibitors have been developed, including PF-06726304. The table below lists inhibitors mentioned in the search results.

Inhibitor Name Key Reported Characteristics
This compound Potent biochemical inhibition; reduces H3K27me3 in cells [5] [6].
EPZ-6438 (Tazemetostat) Approved for certain cancers; potent H3K27me3 reduction; effective in sarcoma models [2] [3].
GSK126 Well-studied; potent H3K27me3 reduction; stimulates osteoblast differentiation [3].
UNC1999 Orally bioavailable; potent H3K27me3 reduction [3].
GSK503 Potent H3K27me3 reduction [3].
EI1 Less harmful to metabolic cell activity at 10μM [3].
CPI-169 Minimal effects on cell viability at high concentrations [3].
PF-06821497 Mentioned in a panel; specific data not provided in available excerpts [3].

Biochemical and Cellular Data for this compound

This compound is a potent and selective inhibitor of EZH2. The following table summarizes its key quantitative data from the search results.

Parameter Value Context / Model
Ki (wild-type EZH2) 0.7 nM Cell-free assay [5] [6]
Ki (EZH2 Y641N mutant) 3.0 nM Cell-free assay [5] [6]
IC₅₀ (H3K27me3 reduction) 15 nM Karpas-422 cell line (Diffuse Large B-cell Lymphoma) [5] [6]
IC₅₀ (anti-proliferation) 25 nM Karpas-422 cell line [6]

Reported Efficacy in Biological Models

Different EZH2 inhibitors show activity across various disease models, though head-to-head comparisons are limited.

  • This compound:

    • In vivo Anti-tumor Activity: In a mouse xenograft model using the Karpas-422 lymphoma line, oral administration of this compound (30, 100, and 300 mg/kg, twice daily) resulted in dose-dependent tumor growth suppression and de-repression of EZH2 target genes [5].
    • Metabolic Effects: In zebrafish embryos, exposure to this compound acetate (5 μM) from 0-5 days post-fertilization induced a significant increase in lipid accumulation, demonstrating a role for Ezh2 in lipid metabolism [4].
  • EPZ-6438 (Tazemetostat):

    • Sarcoma Treatment: In patient-derived sarcoma cells, treatment with EPZ-6438 decreased the cancer stem cell (CSC) population and sensitized doxorubicin-resistant cells to the drug [2].
    • Bone Formation: In MC3T3 pre-osteoblast cells, EPZ-6438 was found to be more potent than GSK126 in stimulating extracellular matrix mineralization, a key marker of osteoblast differentiation [3].
  • Comparative Cytotoxicity and Potency:

    • A study screening eight EZH2 inhibitors in MC3T3 pre-osteoblasts found that most compounds at 10μM showed minimal effects on cell viability, while 100μM was substantially toxic for most. The efficacy in reducing global H3K27me3 levels varied, with UNC1999, EPZ-6438, and GSK503 showing particularly strong inhibition (>5-fold reduction) [3]. This data is illustrative but not from a unified efficacy panel.

Key Experimental Protocols

The methodologies below are compiled from the cited research and can serve as a reference for designing comparison experiments.

  • Cellular H3K27me3 Reduction Assay (ELISA) This method was used to determine the IC₅₀ of this compound for reducing H3K27me3 in cells [5].

    • Cell Culture: Plate Karpas-422 cells in 96-well plates.
    • Compound Treatment: Treat cells with a serial dilution of the inhibitor for 72 hours.
    • Cell Lysis: Lyse cells with an acid-extraction solution.
    • ELISA Detection: Transfer lysates to an ELISA plate and incubate. Perform sequential washing and incubation with a biotinylated anti-H3K27me3 antibody, followed by a horseradish peroxidase (HRP)-linked secondary antibody.
    • Signal Detection: Add TMB substrate, stop the reaction, and measure absorbance.
  • Anti-proliferation Assay Used to establish the IC₅₀ of this compound for inhibiting cell growth [5].

    • Cell Plating: Plate cells at a low density in 96-well plates.
    • Inhibitor Exposure: Expose cells to a concentration range of the compound for 72 hours.
    • Viability Measurement: Use a cell viability metric (the specific method was not detailed in the excerpts for this assay).
  • In Vivo Tumor Efficacy Study The protocol for assessing this compound efficacy in a xenograft model involved [5]:

    • Animal Models: Use female SCID beige mice implanted with Karpas-422 tumors.
    • Dosing: Administer the inhibitor orally at doses such as 30, 100, and 300 mg/kg, twice daily (BID) for 20 days.
    • Endpoint Measurement: Monitor tumor volume over time and analyze tumor tissue for pharmacodynamic markers of target engagement (e.g., H3K27me3 levels via immunohistochemistry).

EZH2 Signaling and Inhibitor Mechanism

The following diagram summarizes the role of EZH2 and the mechanism of its inhibitors, based on the information from the search results.

f EZH2 EZH2 (PRC2 Complex) H3K27me3 H3K27me3 Repressive Mark EZH2->H3K27me3 Catalyzes GeneSilencing Gene Silencing H3K27me3->GeneSilencing Leads to GeneActivation Gene Activation H3K27me3->GeneActivation Loss leads to Inhibitor EZH2 Inhibitor (e.g., this compound) Inhibitor->EZH2 Inhibits Inhibitor->H3K27me3 Reduces

Research Considerations and Data Gaps

When interpreting this data for your comparison guide, please consider the following:

  • Lack of Direct Comparisons: The most significant limitation is the absence of a true, side-by-side "inhibitor panel" study. The data for this compound, EPZ-6438, and others are from different publications and experimental systems.
  • Context-Dependent Efficacy: The biological effects of EZH2 inhibition are highly context-dependent. An inhibitor that is potent in a lymphoma model may show different efficacy in a sarcoma or osteogenesis model due to cellular background and signaling pathway crosstalk [2] [3] [1].
  • Off-Target Effects: While these compounds are designed as EZH2-specific, their effects on cell viability and metabolism can vary, as seen in the cytotoxicity screen [3]. This is a critical factor for practical application.

References

Quantitative Data Comparison of EZH2 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Name Biochemical Potency (IC50/Ki) Cellular H3K27me3 Reduction Cellular Anti-proliferation In Vivo Efficacy

| PF-06726304 | Ki: 0.7 nM (EZH2 WT), 3 nM (EZH2 Y641N) IC50: 15 nM (H3K27me3) [1] | Effective (Karpas-422 cells) [1] | Good activity [1] | Robust antitumor growth in Karpas-422 xenograft model (30-300 mg/kg, oral) [1] | | GSK126 | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | EPZ-6438 (Tazemetostat) | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results | | UNC1999 | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results | | EI1 | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | CPI-169 | Information not available in search results | Effective [2] | Information not available in search results | Information not available in search results | | GSK503 | Information not available in search results | Highly effective (>5 fold reduction) [2] | Information not available in search results | Information not available in search results |

Experimental Protocols for Key Data

The experimental details behind these findings are crucial for your evaluation.

  • Biochemical Assay (this compound): The half-maximal inhibitory concentration (IC50) of 15 nM for H3K27me3 and inhibition constants (Ki) for EZH2 wild-type and mutant were determined using isolated enzymatic assays [1].
  • Cellular H3K27me3 Reduction (Multiple Inhibitors): One study treated MC3T3 pre-osteoblast cells with various inhibitors at concentrations of 1µM and 10µM for 3 days. The levels of H3K27me3 were then analyzed by western blot to compare efficacy [2].
  • In Vivo Efficacy (this compound): Antitumor activity was evaluated in female Scid beige mice implanted with diffuse large B-cell lymphoma Karpas-422 tumors. This compound was administered orally at doses of 30, 100, and 300 mg/kg, leading to dose-dependent tumor growth inhibition and on-target pharmacodynamic effects [1].
  • Zebrafish Lipid Accumulation Study (this compound): Zebrafish embryos were exposed to 5 µM of this compound acetate from 0 to 5 days post-fertilization (dpf). This exposure induced increased lipid accumulation at 5 dpf, and chromatin accessibility changes were analyzed at 50% epiboly (5.5 hours post-fertilization) using ATAC-seq [3].

EZH2 Inhibition Mechanism and Experimental Workflow

To better contextualize the data, the following diagram illustrates the mechanism of EZH2 inhibition and a common workflow for evaluating inhibitor efficacy.

G cluster_0 Mechanism of Action cluster_1 Experimental Validation Workflow PRC2 PRC2 Complex(EZH2, EED, SUZ12) H3K27me3 H3K27me3 Repressive Mark PRC2->H3K27me3 Catalyzes Inhibitor EZH2 Inhibitor(e.g., this compound) Inhibitor->PRC2 Inhibits TargetGenes Silencing of Target Genes H3K27me3->TargetGenes Leads to CellularPhenotype Altered Cellular Phenotype TargetGenes->CellularPhenotype Results in AssayStart 1. Treat Cells with Inhibitor WesternBlot 2. H3K27me3 Analysis (Western Blot, ELISA) AssayStart->WesternBlot Harvest Cells RNA_seq 3. Transcriptomic Analysis (RNA-seq) WesternBlot->RNA_seq Confirm Target Engagement PhenotypeAssay 4. Functional Assays (Proliferation, Differentiation) RNA_seq->PhenotypeAssay Identify Gene Expression Changes

Limitations and Future Research Directions

It is important to note that the available data has some constraints:

  • Focused Comparators: The direct comparative data for this compound is limited to a specific set of inhibitors (like GSK126 and EPZ-6438) in a pre-osteoblast cell model focused on H3K27me3 reduction and cytotoxicity [2]. Data on its performance against a broader panel in diverse cancer cell lines is not fully available here.
  • Model Specificity: Promising in vivo results for this compound are reported in a lymphoma (Karpas-422) model [1]. Its efficacy in other cancer types, particularly those driven by different EZH2 mutations or H3K27me3 dysregulation (like H3K27M gliomas or PFA ependymomas), remains less explored in these results.

Future research could focus on generating head-to-head comparison data in a standardized panel of biologically relevant cancer models, especially those with high unmet medical need linked to EZH2 activity.

References

Documented Effects of EZH2 Inhibitors on Osteogenesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the osteogenic and cytotoxic effects of several EZH2 inhibitors (iEzh2) as studied in pre-osteoblastic MC3T3 cells. Data is sourced from a study that tested eight inhibitors side-by-side [1].

Inhibitor Name Effect on Osteoblast Differentiation Effect on H3K27me3 Levels Cytotoxicity Notes (in MC3T3 cells)
PF-06726304 Accelerates differentiation Reduces levels Significant reduction in living cells at 100 μM [1]
EPZ-6438 More potent than GSK126 in stimulating matrix mineralization >5-fold reduction (highly inhibitory) Less harmful to metabolic activity at 10 μM [1]
GSK126 Accelerates differentiation Reduces levels Significant reduction in living cells at 100 μM [1]
UNC1999 Accelerates differentiation >5-fold reduction (highly inhibitory) Significant reduction in living cells at 100 μM [1]
GSK503 Accelerates differentiation >5-fold reduction (highly inhibitory) Significant reduction in living cells at 100 μM [1]
EI1 Accelerates differentiation Reduces levels Less cytotoxic; minimal effects at 10 μM [1]
CPI-169 Accelerates differentiation Reduces levels Minimal effects on living cells at 10 μM [1]

Key Experimental Context

Understanding the methodologies behind this data is crucial for its interpretation.

  • In Vitro Model: The comparative data in the table above was primarily generated using the MC3T3 pre-osteoblast cell line, a standard model for studying osteoblast differentiation. Differentiation was assessed by measuring extracellular matrix mineralization and the expression of key osteogenic genes [1].
  • Viability Assays: Cytotoxicity was evaluated using multiple methods, including MTS assays (metabolic activity), Hoechst staining (cell number), and live/dead staining (membrane integrity). The effects were consistently dose-dependent, with 100 μM being highly toxic for most compounds [1].
  • Mechanism Validation: The osteogenic effect was confirmed to be on-target for EZH2 inhibition. Both pharmacological inhibition (using drugs) and genetic knockdown (using siRNA) of EZH2 led to a reduction in H3K27me3 levels and enhanced osteoblast differentiation [1].
  • Other Model Systems: this compound has also been studied in other models. One study in zebrafish embryos found that exposure to this compound acetate led to increased lipid accumulation and altered chromatin accessibility, linking Ezh2 inhibition to metabolic pathways [2].

The Mechanism of EZH2 Inhibition in Bone Formation

EZH2 functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which silences genes by adding a repressive mark (H3K27me3) to chromatin [3] [4]. In the context of bone development, EZH2 represses genes critical for osteogenic commitment.

The following diagram illustrates how inhibiting EZH2 promotes osteogenic differentiation, based on the documented mechanisms [1] [3] [5]:

G A EZH2 Inhibitor (e.g., this compound, GSK126) B EZH2 Enzyme (PRC2 Complex) A->B Binds and Inhibits F Loss of H3K27me3 A->F Leads to C H3K27me3 Mark (Repressive Histone Modification) B->C Catalyzes D Silencing of Osteogenic Genes C->D E Inhibition of Osteoblast Differentiation D->E G Derepression of Osteogenic Genes F->G H Activation of Bone-Stimulatory Pathways (Wnt, BMP) G->H I Enhanced Osteogenic Differentiation H->I

Interpretation and Research Considerations

  • Comparative Potency: While the data shows that all tested inhibitors, including this compound, can accelerate osteogenesis, it suggests differences in their potency and cytotoxicity profiles. For instance, EPZ-6438 was noted as more potent than GSK126 in stimulating mineralization, and compounds like EI1 and EPZ-6438 appeared less harmful to metabolic activity at 10 μM [1].
  • Data Gap: The existing comparative study [1] does not rank this compound against all others in terms of relative osteogenic strength. Its primary conclusion is that all compounds work, but with "distinguishable biological effects."
  • Synergistic Potential: Research indicates that EZH2 inhibition can synergize with established osteogenic factors like BMP2. Co-treatment with GSK126 allowed for a significantly lower, and thus potentially safer, dose of BMP2 to be effective, a strategy that might also apply to other iEzh2s [5].

References

PF-06726304 tumor growth inhibition vs control

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for PF-06726304

The table below summarizes the key experimental data available for this compound:

Activity Type Experimental Model Target/Effect Result (Ki/IC₅₀) Citation
Biochemical Activity Cell-free assay EZH2 (Wild-Type) Ki = 0.7 nM [1] [2] [3]
Cell-free assay EZH2 (Y641N Mutant) Ki = 3.0 nM [1] [2] [3]
In Vitro Activity Karpas-422 cells (DLBCL) H3K27me3 Inhibition IC₅₀ = 15 nM [1] [2]
Karpas-422 cells (DLBCL) Cell Proliferation Inhibition IC₅₀ = 25 nM [1] [4] [3]
In Vivo Activity Karpas-422 xenograft (mice) Tumor Growth Inhibition Robust activity at 200 & 300 mg/kg (BID, 20 days) [1] [4] [3]

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here is a detailed breakdown of the key methodologies cited in the data.

  • In Vitro H3K27me3 Reduction Assay (Karpas-422 cells)

    • Cell Line: Karpas-422 (a Diffuse Large B-Cell Lymphoma line harboring wild-type EZH2) [1] [2].
    • Procedure: Cells were plated and treated with this compound for a set period. Following incubation, cells were lysed, and the lysates were transferred to ELISA plates [2].
    • Measurement: A biotinylated anti-trimethylhistone H3K27 antibody was used for detection, followed by a horseradish peroxidase-linked antibody and a colorimetric substrate to quantify H3K27me3 levels [2].
    • Key Parameter: The IC₅₀ value of 15 nM represents the concentration at which a 50% reduction in H3K27me3 levels was observed [1] [2].
  • In Vivo Efficacy Study (Karpas-422 Xenograft Model)

    • Animal Model: Female Scid beige mice (6-8 weeks old) with subcutaneously implanted Karpas-422 tumors [1] [4] [3].
    • Dosing Protocol: this compound was administered orally at 200 and 300 mg/kg, twice daily (BID), for 20 days [1] [4].
    • Outcome Measures: The study reported significant suppression of tumor growth and robust modulation of downstream biomarkers, indicating on-target EZH2 inhibition [1] [4] [3].

Mechanism of Action and Signaling Pathway

This compound is a SAM-competitive inhibitor that selectively targets the EZH2 protein, which is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) [4]. The diagram below illustrates how inhibiting EZH2 affects the histone methylation process and subsequent gene expression.

architecture PRC2 PRC2 Complex EZH2 EZH2 (Catalytic subunit) PRC2->EZH2 H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Methylates SAM SAM (Methyl Donor) SAM->EZH2 Consumes H3K27me3 H3K27me3 Repressive Mark H3K27->H3K27me3 GeneSilencing Gene Silencing H3K27me3->GeneSilencing GeneActivation Gene Activation GeneSilencing->GeneActivation Inhibition Reverses PF This compound PF->EZH2 Inhibits

As shown, EZH2 normally adds repressive methyl groups to histone H3, leading to gene silencing. By inhibiting EZH2, this compound prevents this methylation, which de-represses genes involved in controlling cell growth and differentiation, ultimately leading to antitumor effects [1] [3].

References

Quantitative Inhibition Profile of PF-06726304

Author: Smolecule Technical Support Team. Date: February 2026

The core activity of PF-06726304 is defined by its biochemical inhibition constants (Ki) and its effects in cellular and animal models.

Table 1: Biochemical and Cellular Potency of this compound

Measurement Type Target / Context Value Citation
Ki (Biochemical) EZH2 (Wild-Type) 0.7 nM [1] [2]
Ki (Biochemical) EZH2 (Y641N Mutant) 3.0 nM [1] [2]
Cellular IC₅₀ H3K27me3 in Karpas-422 cells 15 nM [2]
Cellular IC₅₀ Proliferation of Karpas-422 cells 25 nM [2]

Table 2: In Vivo Efficacy and Experimental Model Data

Model/Property Details Citation
In Vivo Efficacy Suppresses tumor growth in Karpas-422 xenograft mouse models (200 & 300 mg/kg, BID) and reduces intratumoral H3K27me3 levels. [1] [2]
Zebrafish Model Exposure to 5 µM for 5 days leads to enhanced lipid accumulation, indicating a role in lipid metabolism. [3]
Solubility Soluble to 100 mM in DMSO and ethanol. [1]

Key Experimental Protocols for this compound

To help you contextualize the data, here are the methodologies from key studies that characterized this compound.

  • Biochemical Inhibition Assays: The potency (Ki) of this compound was determined in competitive assays with the S-adenosyl methionine (SAM) cofactor, measuring its ability to inhibit the methyltransferase activity of purified PRC2 complexes containing either wild-type or Y641N mutant EZH2 [1] [4].
  • Cellular Target Engagement (Histone Methylation): Reduction of H3K27me3 levels in cells, such as the Karpas-422 non-Hodgkin's lymphoma cell line, is a direct measure of EZH2 inhibition. Cells are treated with the compound, and global H3K27me3 levels are typically quantified using Western blotting or immunofluorescence, yielding the IC₅₀ value [2].
  • Cellular Proliferation/Viability Assays: The anti-proliferative effects are assessed in relevant cancer cell lines. After treatment with this compound, cell viability is measured using standard methods like ATP-based assays to determine the IC₅₀ for growth inhibition [2].
  • In Vivo Efficacy Studies: Subcutaneous xenograft models, where human tumor cells are implanted in immunocompromised mice, are used. Mice are treated with the compound (e.g., orally, twice daily), and tumor volume is monitored over time. Intratumoral H3K27me3 modulation is often confirmed via immunohistochemistry on harvested tumor samples [1] [2].
  • Zebrafish Phenotypic Screening: Zebrafish embryos are developmentally exposed to this compound to investigate non-cancer-related physiological effects. The lipid accumulation phenotype is visually assessed and quantified in the larvae after the exposure period [3].

EZH2's Role in Signaling Pathways

EZH2's function is complex and extends beyond its catalytic activity, interacting with several key oncogenic signaling pathways. The following diagram summarizes these critical interactions.

ezh2_pathways cluster_prc2 PRC2 Complex Core EZH2 EZH2 H3K27me3 H3K27me3 (Repressive Mark) EZH2->H3K27me3 Catalyzes Wnt Wnt/β-Catenin Pathway EZH2->Wnt STAT3 STAT3 EZH2->STAT3 PI3K_Akt PI3K/Akt Pathway EZH2->PI3K_Akt Notch Notch Pathway EZH2->Notch MEK_ERK MEK/ERK Pathway EZH2->MEK_ERK Gene_Repression Gene_Repression Wnt->Gene_Repression Can repress tumor suppressors Gene_Activation Gene_Activation STAT3->Gene_Activation Can activate oncogenes Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Promotes Cell_Proliferation Cell_Proliferation Notch->Cell_Proliferation Modulates EZH2_Expression EZH2 Expression MEK_ERK->EZH2_Expression Regulates

This network illustrates why EZH2 is a prominent target in oncology. Its inhibition by this compound primarily aims to reverse the silencing of tumor suppressor genes by reducing H3K27me3 [5].

Comparison with Other EZH2 Inhibitors

While a full head-to-head comparison of all EZH2 inhibitors is beyond the scope of this guide, a key differentiator among them is their target residence time (how long a drug remains bound to its target).

  • This compound's Profile: The available search results confirm its high biochemical potency (sub-nanomolar Ki) and effectiveness in cellular and animal models [1] [2].
  • The Role of Binding Kinetics: Recent studies show that EZH2 inhibitors, despite sharing a common pyridone scaffold, have diverse pharmacological profiles. Compounds with significantly slower target residence times often demonstrate more persistent target occupancy and superior cellular efficacy, even after the drug is removed [4]. This parameter is increasingly recognized as crucial for predicting in vivo efficacy and safety.

References

PF-06726304 cytotoxicity profile vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of EZH2 Inhibitors

Inhibitor Name Key Biochemical Potency (Ki/IC₅₀) Effect on Cellular H3K27me3 Cytotoxicity / Effect on Cell Viability (in MC3T3 pre-osteoblasts) Key Experimental Observations

| PF-06726304 | Ki: 0.7 nM (EZH2 WT), 3.0 nM (EZH2 Y641N) [1] [2]. IC₅₀: 15 nM (H3K27me3 in cells) [1]. | Reduces levels [3]. | Significant reduction in cell number and fraction of living cells at 100 μM; minimal effects at 1-10 μM [3]. | Potent anti-proliferation in lymphoma cells (IC₅₀: 25 nM) [1] [2]. Robust in vivo antitumor activity [1]. | | GSK126 | Information missing | Reduces levels [3]. | Significant reduction in cell number and fraction of living cells at 100 μM [3]. | Stimulates osteoblast differentiation [3]. | | EPZ-6438 (Tazemetostat) | Information missing | Reduces levels [3]. | Less harmful to metabolic activity at 10 μM; significant toxicity at 100 μM [3]. | More potent than GSK126 in stimulating osteoblastogenesis [3]. Approved for epithelioid sarcoma [4]. | | UNC1999 | Information missing | Reduces levels (>5 fold) [3]. | Significant toxicity at 100 μM [3]. | Oral bioavailable inhibitor of both EZH2 and EZH1 [3]. | | GSK503 | Information missing | Reduces levels (>5 fold) [3]. | Significant toxicity at 100 μM [3]. | Information missing | | EI1 | Information missing | Reduces levels [3]. | Less harmful to metabolic activity; minimal effects on viability at 1-10 μM [3]. | Information missing | | CPI-169 | Information missing | Reduces levels [3]. | Minimal effects on viability at 1-10 μM [3]. | Information missing |

Experimental Context and Methodologies

The comparative cytotoxicity data in the table above comes primarily from a study that used the mouse pre-osteoblastic cell line MC3T3-E1 [3]. The key methodologies from this study are outlined below.

G start MC3T3-E1 Pre-osteoblast Cells treat Treatment with EZH2 inhibitors (1 μM, 10 μM, 100 μM for 3 days) start->treat Subconfluent proliferating cells mts MTS Assay metric1 Metabolic Activity mts->metric1 Measures ld Live/Dead Staining metric2 Fraction of Viable Cells ld->metric2 Measures hs Hoechst Staining metric3 Absolute Cell Number (DNA content) hs->metric3 Measures wb Western Blot metric4 H3K27me3 Protein Levels wb->metric4 Measures al Alizarin Red Staining (Mineralization) result Acceleration of Osteoblast Differentiation (Anabolic bone effect) al->result Quantifies treat->mts Cell population treat->ld Cell population treat->hs Cell population treat->wb Cell population diff Induced Osteogenic Differentiation metric4->diff Confirms target engagement diff->al

Chart illustrating the key experimental workflow used to generate the comparative cytotoxicity and efficacy data [3].

  • Cell Culture & Treatment: The study used subconfluent, proliferating MC3T3-E1 cells treated with eight different EZH2 inhibitors across a logarithmic concentration range (1, 10, and 100 μM) for 3 days [3].
  • Viability and Cytotoxicity Assays:
    • MTS Assay: Measured the metabolic activity of the cells as an indicator of health [3].
    • Live/Dead Staining: Differentiated between viable and non-viable cells using dye sequestration [3].
    • Hoechst Staining: Quantified absolute cell number by measuring DNA content [3].
  • Target Engagement Validation:
    • Western Blot: Confirmed the on-target effect of the inhibitors by measuring global reduction of H3K27me3 levels [3].
  • Functional Efficacy Readout:
    • Extracellular Matrix Mineralization: Assessed using Alizarin Red staining to quantify the acceleration of osteoblast differentiation, which is the desired anabolic effect [3].

The Role of EZH2 and Its Inhibition

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily silences genes by depositing the repressive histone mark H3K27me3 [5]. While its inhibition is therapeutic in certain cancers, EZH2 also normally attenuates osteoblast (bone-forming cell) differentiation. Therefore, its inhibition can promote bone formation, as seen in the MC3T3 model [3]. The following diagram illustrates the mechanism of EZH2 and the effect of its inhibition.

G PRC2 PRC2 Complex (Includes EZH2, EED, SUZ12) EZH2 EZH2 (Catalytic Subunit) PRC2->EZH2 H3K27me3 H3K27me3 Repressive Mark EZH2->H3K27me3 Catalyzes trimethylation GeneSilencing Gene Silencing (Repression of target genes e.g., tumor suppressors, osteogenic genes) H3K27me3->GeneSilencing Inhibitor EZH2 Inhibitor (e.g., this compound) Inhibitor->EZH2 Binds and inhibits LossOfMethylation Loss of H3K27me3 Inhibitor->LossOfMethylation Leads to GeneActivation Gene Activation (Derepression of target genes) LossOfMethylation->GeneActivation

Diagram showing the mechanism of EZH2 and how its inhibition leads to gene activation.

Key Information Limitations

Please note the following constraints of the available data:

  • The comparative cytotoxicity data is from a single cell type (pre-osteoblasts) focused on bone formation biology [3]. The profile in other non-cancerous cell types relevant for general toxicology may differ.
  • The search results lack head-to-head comparisons of cytotoxicity in cancer cell lines or in vivo models. The anti-proliferative data for this compound is reported in isolation for lymphoma cells [1] [2].
  • The other inhibitors are characterized mainly by their effect on viability in the osteoblast model, and detailed biochemical data (Ki/IC₅₀) for them was not available in the searched results.

References

Comparison of EZH2 Inhibitors: PF-06726304 vs. Tazemetostat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data for PF-06726304 and Tazemetostat.

Parameter This compound (Preclinical Profile) Tazemetostat (Clinical Profile)
Primary Mechanism Potent, selective SAM-competitive EZH2 inhibitor [1] Oral, selective SAM-competitive EZH2 inhibitor [2]
EZH2 WT Biochemical Potency (Ki/IC₅₀) 0.7 nM (Ki) [3] [4] Not publicly specified in search results
EZH2 Y641N Biochemical Potency (Ki/IC₅₀) 3.0 nM (Ki) [3] [4] Not publicly specified in search results
Cellular Potency (H3K27me3 IC₅₀) 15 nM (in Karpas-422 cells) [3] [4] Not publicly specified in search results
Anti-proliferative Activity (IC₅₀) 25 nM (in Karpas-422 cells) [3] [4] Not publicly specified in search results
Brain Penetration (Kp,uu) Very low (Kp,uu < 0.003) [5] Limited access to the central nervous system [2]
Key ADME Characteristic Substrate for P-glycoprotein (P-gp) efflux transport [5] Metabolized by CYP3A; subject to drug-drug interactions [2]
In Vivo Efficacy (Model) Tumor growth inhibition in Karpas-422 xenograft mice (200 & 300 mg/kg, BID) [3] [4] Approved for human use in epithelioid sarcoma & follicular lymphoma [2]
Research/Clinical Status Research compound [3] [6] [1] First-in-class, FDA-approved drug [2] [7]

Experimental Data and Methodologies

Supporting experimental data reveals key differences in their characterization.

Key Experiments for this compound
  • Biochemical Assay: Potency (Ki) determined against wild-type and mutant EZH2 [3] [4].
  • Cellular Mechanistic Assay: Inhibition of H3K27me3 in Karpas-422 lymphoma cells (IC₅₀) measured via immunofluorescence or Western blot [3] [4].
  • Cell Proliferation Assay: Anti-proliferative effect (IC₅₀) in Karpas-422 cells assessed by resazurin or Alamar Blue assay after 72-hour incubation [3].
  • In Vivo Efficacy Study: Female SCID beige mice with subcutaneous Karpas-422 xenografts dosed orally twice daily (BID) for 20 days; tumor growth and intratumoral H3K27me3 levels measured [3] [4].
Key Data for Tazemetostat
  • Clinical Pharmacokinetics: Data from phase 1 trials show oral bioavailability, dose-proportional exposure, and tissue distribution [2].
  • Metabolism and Excretion: Metabolized in the liver by CYP3A into inactive metabolites (M1, M3, M5); primarily excreted in feces with a short half-life [2].
  • Food/Drug Interactions: Exposure not influenced by food or acid-reducing agents, but concomitant use with moderate CYP3A inhibitors requires dose reduction [2].

Strategic Insights for Research and Development

The following diagram illustrates the core strategic differences stemming from the key property of brain penetration.

Start Core EZH2 Inhibitor Scaffold (Pyridone-containing) A This compound Path Start->A B Tazemetostat Path Start->B A1 High P-gp Efflux (Low Brain Penetration) A->A1 B1 Optimized for Peripheral Cancers B->B1 A2 Strategy: Pyridone N-Methylation A1->A2 A3 Outcome: Brain-Penetrant Derivatives (e.g., TDI-6118) A2->A3 B2 Outcome: First FDA-approved EZH2 Inhibitor B1->B2

This compound represents a valuable chemical probe for foundational EZH2 biology, especially for highly potent, non-brain-penetrant applications [3] [4]. Its clear limitation in CNS penetration provided a defined chemical starting point for programs aiming to develop brain-penetrant EZH2 inhibitors for central nervous system malignancies [5].

Tazemetostat exemplifies a successful path to clinical translation for peripheral cancers. Its development focused on optimizing drug-like properties and demonstrating efficacy in target indications, leading to FDA approval for specific sarcoma and lymphoma types [2].

How to Proceed with Further Research

  • For the latest on this compound: Search for scientific publications citing the primary research paper (Kung et al., 2016) [1] for any subsequent studies.
  • For the latest on Tazemetostat: Check clinical trial registries (ClinicalTrials.gov) for ongoing studies investigating combination therapies and new cancer indications [2].

References

PF-06726304 biochemical vs cellular potency correlation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for PF-06726304

Assay Type Target/Model Result (IC₅₀ or Kᵢ) Source
Biochemical Potency (Kᵢ) EZH2 (Wild-Type) 0.7 nM [1] [2]
Biochemical Potency (Kᵢ) EZH2 (Y641N Mutant) 3.0 nM [1] [2]
Cellular Potency (IC₅₀) H3K27me3 in Karpas-422 cells 15 nM [1] [3]
Cellular Potency (IC₅₀) Proliferation of Karpas-422 cells 25 nM [3] [2]

Experimental Protocols

Here are the detailed methodologies for key experiments conducted on this compound, which you can use as a reference for your own work.

Cellular H3K27me3 Reduction Assay
  • Cell Line: Karpas-422 (a human non-Hodgkin's lymphoma cell line) [1].
  • Procedure:
    • Plate cells in 96-well plates at a density of 2,500 cells/well.
    • Incubate with serially diluted compounds for 72 hours.
    • Lyse cells and transfer lysates to an ELISA plate.
    • Incubate with a biotinylated trimethylhistone H3K27 detection antibody.
    • Add a horseradish peroxidase-linked antibody for detection.
    • Use TMB substrate to develop a signal, which is then stopped and quantified [1].
  • Measurement: The IC₅₀ value represents the compound concentration that reduces H3K27me3 levels by half.
In Vitro Anti-proliferation Assay
  • Cell Line: Karpas-422 cells [1].
  • Procedure:
    • Plate cells in 96-well plates.
    • Treat cells with an 11-point serial dilution of this compound, with the highest final concentration typically being 50 μM.
    • Incubate the plates for 72 hours.
    • Cell viability or proliferation is measured at the endpoint, though the specific method (e.g., MTS, ATP quantification) is not detailed in the available excerpts [1] [2].

Insights on Potency Correlation

A key challenge in developing EZH2 inhibitors is the difference between biochemical and cellular potency. Research into related compounds provides a strategic insight into this issue.

  • The Potency Drop: A consistent finding is that biochemical potency does not always directly translate to equal potency in a cellular environment [4]. For example, the parent compound of this compound (referred to as compound 2) showed a Kᵢ of 1.0 nM for EZH2 but a cellular IC₅₀ of 16 nM for reducing H3K27me3 [4].
  • A Strategy for Improvement: Research suggests that modifying the core pyridone structure of EZH2 inhibitors can help. Methylating the pyridone's NH group was explored as a strategy to reduce the compound's interaction with efflux transporters like P-glycoprotein (P-gp), which can prevent drugs from entering cells. This modification successfully improved brain penetrance in a related compound, demonstrating a method to enhance a compound's cellular availability and, potentially, its efficacy [4].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate how this compound functions and a generalized workflow for its experimental evaluation.

architecture PRC2 PRC2 Complex EZH2 EZH2 (Catalytic Subunit) PRC2->EZH2 H3K27 Histone H3 (Lysine 27) EZH2->H3K27 Catalyzes H3K27me3 H3K27me3 Repressive Mark H3K27->H3K27me3 Trimethylation GeneSilencing Gene Silencing H3K27me3->GeneSilencing PF This compound PF->EZH2 Inhibits

architecture Start Start Compound Evaluation Biochem Biochemical Assay Start->Biochem Cellular Cellular Assay Start->Cellular InVivo In Vivo Model Start->InVivo Biochem_Act Measure enzyme inhibition (IC50/Ki) Biochem->Biochem_Act Cellular_Act Measure H3K27me3 reduction (IC50) Cellular->Cellular_Act Cellular_Prolif Measure anti-proliferation (IC50) Cellular->Cellular_Prolif InVivo_Eff Assess tumor growth inhibition InVivo->InVivo_Eff Data Integrate Potency Data Biochem_Act->Data Cellular_Act->Data Cellular_Prolif->Data InVivo_Eff->Data

Summary

This compound is a potent and selective EZH2 inhibitor with strong biochemical binding affinity (Kᵢ = 0.7 nM) and effective cellular activity, though with an expected drop in potency (e.g., 15 nM for H3K27me3 reduction) [1] [2]. A key consideration for your research is that optimizing cellular potency often requires strategic chemical modifications to improve cell permeability and evade efflux transporters [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

445.0959969 g/mol

Monoisotopic Mass

445.0959969 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Kung PP, Rui E, Bergqvist S, Bingham P, Braganza J, Collins M, Cui M, Diehl W,

Explore Compound Types